OG-L002
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
3-[4-[(1R,2S)-2-aminocyclopropyl]phenyl]phenol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15NO/c16-15-9-14(15)11-6-4-10(5-7-11)12-2-1-3-13(17)8-12/h1-8,14-15,17H,9,16H2/t14-,15+/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DSOJSZXQRJGBCW-CABCVRRESA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C1N)C2=CC=C(C=C2)C3=CC(=CC=C3)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1[C@@H]([C@H]1N)C2=CC=C(C=C2)C3=CC(=CC=C3)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
225.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
OG-L002 as a Lysine-Specific Demethylase 1 Inhibitor: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of OG-L002, a potent inhibitor of Lysine-Specific Demethylase 1 (LSD1). The information compiled herein, including quantitative data, detailed experimental protocols, and pathway visualizations, is intended to support researchers and professionals in the fields of drug discovery and development.
Core Concepts: this compound and LSD1
Lysine-Specific Demethylase 1 (LSD1), also known as KDM1A, is a flavin-dependent monoamine oxidase that plays a critical role in epigenetic regulation by removing methyl groups from histone H3 at lysine 4 (H3K4) and lysine 9 (H3K9).[1] This demethylation activity is context-dependent, influencing gene expression, and has been implicated in various pathological processes, including cancer and viral infections.[2][3] LSD1 is often overexpressed in a variety of cancers, where it contributes to tumorigenesis and metastasis, making it a compelling target for therapeutic intervention.[3][4]
This compound is a potent and selective inhibitor of LSD1.[5] Its mechanism of action involves the inhibition of LSD1's demethylase activity, leading to an increase in repressive histone methylation marks, thereby altering gene expression.[6] This has shown therapeutic potential, particularly in the context of viral infections like Herpes Simplex Virus (HSV), where LSD1 is recruited by the virus to facilitate the expression of its immediate-early (IE) genes.[7] By inhibiting LSD1, this compound can epigenetically block viral lytic replication and reactivation from latency.[7]
Quantitative Data Summary
The following tables summarize the key quantitative data for this compound from various in vitro and in vivo studies.
Table 1: In Vitro Biochemical Activity of this compound
| Target | IC50 | Assay Type | Reference |
| LSD1 | 20 nM (0.02 µM) | Cell-free demethylase assay | [5][8] |
| MAO-A | 1.38 µM | Cell-free assay | [5][8] |
| MAO-B | 0.72 µM | Cell-free assay | [5][8] |
Table 2: In Vitro Cellular Activity of this compound
| Cell Line | Effect | IC50 | Assay Type | Reference |
| HeLa | Inhibition of HSV IE gene expression | ~10 µM | qRT-PCR | [8] |
| HFF | Inhibition of HSV IE gene expression | ~3 µM | qRT-PCR | [8] |
Table 3: In Vivo Efficacy of this compound in an HSV-2 Mouse Model
| Animal Model | Treatment Regimen | Effect | Reference |
| BALB/c mice | 6-40 mg/kg/day (intraperitoneal) | Dose-dependent reduction of viral genomes in ganglia | [8] |
Experimental Protocols
This section provides detailed methodologies for key experiments involving this compound.
LSD1 Demethylase Activity Assay (Amplex Red Assay)
This assay quantifies the enzymatic activity of LSD1 by measuring the production of hydrogen peroxide (H₂O₂), a byproduct of the demethylation reaction.
Principle: The Amplex® Red reagent reacts with H₂O₂ in the presence of horseradish peroxidase (HRP) to produce the highly fluorescent product, resorufin. The fluorescence intensity is directly proportional to the amount of H₂O₂ produced and thus to the LSD1 activity.[9][10][11]
Protocol:
-
Reagent Preparation:
-
Prepare a 50 mM sodium phosphate buffer (pH 7.4).
-
Prepare a working solution of Amplex® Red reagent and HRP in the reaction buffer according to the manufacturer's instructions (e.g., Thermo Fisher Scientific A22188).[9]
-
Prepare serial dilutions of this compound in DMSO and then dilute in the reaction buffer.
-
-
Assay Procedure:
-
In a 96-well black microplate, add the purified recombinant LSD1 enzyme.
-
Add the diluted this compound or vehicle control (DMSO) to the wells.
-
Initiate the reaction by adding the histone H3 peptide substrate (e.g., H3K4me2).
-
Incubate the plate at 37°C for a specified time (e.g., 60 minutes), protected from light.
-
Add the Amplex® Red/HRP working solution to each well.
-
Incubate for an additional 30 minutes at room temperature, protected from light.
-
-
Data Acquisition and Analysis:
-
Measure the fluorescence intensity using a microplate reader with excitation at ~545 nm and emission at ~590 nm.[12]
-
Subtract the background fluorescence from a no-enzyme control.
-
Calculate the percent inhibition for each this compound concentration relative to the vehicle control.
-
Determine the IC50 value by plotting the percent inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.
-
Cell Viability and Cytotoxicity Assay (MTT Assay)
This colorimetric assay is used to assess the effect of this compound on cell viability and proliferation.
Principle: The yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) is reduced by mitochondrial dehydrogenases in living cells to form a purple formazan product. The amount of formazan produced is proportional to the number of viable cells.[13][14]
Protocol:
-
Cell Plating:
-
Seed HeLa or HFF cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) and allow them to adhere overnight.[15]
-
-
Compound Treatment:
-
Prepare serial dilutions of this compound in the appropriate cell culture medium.
-
Remove the old medium from the wells and add the medium containing different concentrations of this compound or vehicle control.
-
-
Incubation:
-
Incubate the plate for the desired treatment duration (e.g., 12, 24, 48, or 72 hours) at 37°C in a 5% CO₂ incubator.[5]
-
-
MTT Addition and Solubilization:
-
Prepare a 5 mg/mL solution of MTT in sterile PBS.
-
Add 10-20 µL of the MTT solution to each well and incubate for 2-4 hours at 37°C, allowing formazan crystals to form.[15]
-
Carefully remove the medium and add 100-150 µL of a solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.[13]
-
Mix gently on an orbital shaker for 15 minutes to ensure complete solubilization.[13]
-
-
Data Acquisition and Analysis:
-
Measure the absorbance at 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.[13]
-
Calculate the percentage of cell viability for each treatment group compared to the vehicle-treated control group.
-
Chromatin Immunoprecipitation (ChIP) Assay
ChIP is used to determine the association of specific proteins, such as modified histones, with specific genomic regions, like viral promoters.
Principle: Proteins are cross-linked to DNA in living cells. The chromatin is then sheared, and an antibody specific to the protein of interest is used to immunoprecipitate the protein-DNA complexes. The associated DNA is then purified and analyzed by quantitative PCR (qPCR).[16][17][18]
Protocol:
-
Cell Cross-linking and Lysis:
-
Treat cells (e.g., HSV-infected HeLa cells treated with this compound or vehicle) with formaldehyde to cross-link proteins to DNA.
-
Harvest and lyse the cells to release the nuclei.
-
-
Chromatin Shearing:
-
Isolate the nuclei and sonicate the chromatin to shear the DNA into fragments of 200-1000 base pairs.
-
-
Immunoprecipitation:
-
Pre-clear the chromatin lysate with protein A/G beads.
-
Incubate the chromatin with an antibody specific for the histone modification of interest (e.g., anti-H3K9me2) or a negative control IgG overnight at 4°C.
-
Add protein A/G beads to capture the antibody-protein-DNA complexes.
-
-
Washes and Elution:
-
Wash the beads extensively to remove non-specifically bound chromatin.
-
Elute the protein-DNA complexes from the beads.
-
-
Reverse Cross-linking and DNA Purification:
-
Reverse the formaldehyde cross-links by heating.
-
Treat with RNase A and Proteinase K to remove RNA and protein.
-
Purify the DNA using phenol:chloroform extraction or a commercial DNA purification kit.
-
-
qPCR Analysis:
-
Perform qPCR using primers specific for the HSV immediate-early gene promoters.
-
Quantify the amount of immunoprecipitated DNA relative to the total input DNA.
-
Quantitative Reverse Transcription PCR (qRT-PCR) for HSV Gene Expression
This technique is used to measure the levels of specific viral mRNAs to assess the impact of this compound on viral gene expression.
Principle: RNA is first reverse-transcribed into complementary DNA (cDNA), which is then used as a template for qPCR. The amount of amplified product is proportional to the initial amount of target mRNA.[8][19]
Protocol:
-
Cell Treatment and RNA Isolation:
-
Infect cells (e.g., HeLa or HFF) with HSV-1 at a specific multiplicity of infection (MOI).
-
Treat the infected cells with various concentrations of this compound or vehicle.
-
At a specific time point post-infection (e.g., 2 hours), harvest the cells and isolate total RNA using a suitable method (e.g., TRIzol reagent).[8]
-
-
DNase Treatment and cDNA Synthesis:
-
Treat the isolated RNA with DNase I to remove any contaminating genomic DNA.
-
Synthesize cDNA from the RNA template using a reverse transcriptase enzyme and appropriate primers (e.g., random hexamers or oligo(dT)).
-
-
qPCR:
-
Set up qPCR reactions using a SYBR Green or TaqMan-based master mix, cDNA template, and primers specific for the HSV immediate-early genes (e.g., ICP0, ICP4, ICP27) and a housekeeping gene for normalization (e.g., 18S rRNA).[20]
-
Perform the qPCR reaction in a real-time PCR instrument.
-
-
Data Analysis:
-
Determine the cycle threshold (Ct) values for each gene.
-
Normalize the Ct values of the target genes to the Ct value of the housekeeping gene (ΔCt).
-
Calculate the fold change in gene expression in this compound-treated cells relative to vehicle-treated cells using the 2-ΔΔCt method.
-
Western Blotting for Histone Modifications
Western blotting is used to detect changes in the global levels of specific histone modifications following treatment with this compound.
Principle: Proteins are separated by size via gel electrophoresis, transferred to a membrane, and then detected using specific antibodies.[21][22]
Protocol:
-
Histone Extraction:
-
Harvest cells treated with this compound or vehicle.
-
Isolate nuclei and perform an acid extraction to enrich for histone proteins.
-
-
Protein Quantification and Gel Electrophoresis:
-
Quantify the protein concentration of the histone extracts.
-
Separate the histone proteins on a high-percentage SDS-polyacrylamide gel (e.g., 15%).[4]
-
-
Protein Transfer:
-
Transfer the separated proteins from the gel to a nitrocellulose or PVDF membrane.
-
-
Blocking and Antibody Incubation:
-
Block the membrane with a blocking buffer (e.g., 5% non-fat milk or BSA in TBST) to prevent non-specific antibody binding.
-
Incubate the membrane with a primary antibody specific for the histone modification of interest (e.g., anti-H3K4me2 or anti-H3K9me2) and a loading control (e.g., anti-Histone H3).
-
-
Secondary Antibody and Detection:
-
Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and imaging system.
-
In Vivo HSV-2 Infection Mouse Model
This model is used to evaluate the efficacy of this compound in a living organism.
Protocol:
-
Animal Model:
-
Use female BALB/c mice.[23]
-
-
Hormonal Treatment (for intravaginal infection):
-
To synchronize the estrous cycle and increase susceptibility to infection, mice can be pre-treated with medroxyprogesterone acetate.[24]
-
-
Drug Administration:
-
Administer this compound or vehicle control intraperitoneally daily for a specified period before and after infection. Doses can range from 6 to 40 mg/kg/day.[8]
-
-
Viral Challenge:
-
Monitoring and Sample Collection:
-
Monitor the mice daily for signs of disease and survival.
-
At specific time points post-infection, euthanize a subset of mice and harvest tissues such as the vaginal tract and dorsal root ganglia.
-
-
Analysis:
-
Quantify the viral load in the harvested tissues by qPCR.
-
Analyze immune responses or other relevant parameters as needed.
-
Signaling Pathways and Experimental Workflows
The following diagrams, generated using the DOT language for Graphviz, illustrate key signaling pathways and experimental workflows related to this compound and LSD1.
LSD1's Role in Transcriptional Regulation
Caption: LSD1 in a complex with CoREST and HDACs targets and demethylates H3K4me1/2, leading to gene repression.
This compound Mechanism of Action in HSV Infection
Caption: this compound inhibits LSD1, preventing the removal of repressive chromatin marks from HSV IE gene promoters.
Experimental Workflow for Evaluating this compound In Vitro
Caption: Workflow for the in vitro characterization of this compound's biochemical and cellular effects.
Conclusion
This compound has emerged as a potent and selective inhibitor of LSD1 with demonstrated efficacy in preclinical models, particularly in the context of herpes simplex virus infection. Its ability to modulate the epigenetic landscape by preventing the removal of repressive histone marks presents a promising therapeutic strategy. The data and protocols provided in this guide offer a comprehensive resource for researchers to further investigate the potential of this compound and other LSD1 inhibitors in various disease models. Further research is warranted to fully elucidate its therapeutic potential and to explore its application in other LSD1-implicated diseases, such as cancer.
References
- 1. mdpi.com [mdpi.com]
- 2. broadpharm.com [broadpharm.com]
- 3. news-medical.net [news-medical.net]
- 4. docs.abcam.com [docs.abcam.com]
- 5. selleckchem.com [selleckchem.com]
- 6. Inhibition of LSD1 reduces herpesvirus infection, shedding, and recurrence by promoting epigenetic suppression of viral genomes - PMC [pmc.ncbi.nlm.nih.gov]
- 7. db.cngb.org [db.cngb.org]
- 8. Quantitative analysis of HSV gene expression during lytic infection - PMC [pmc.ncbi.nlm.nih.gov]
- 9. tools.thermofisher.com [tools.thermofisher.com]
- 10. Amplex Red Assay for Measuring Hydrogen Peroxide Production from Caenorhabditis elegans - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Amplex Red Assay for Measuring Hydrogen Peroxide Production from Caenorhabditis elegans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. docs.lib.purdue.edu [docs.lib.purdue.edu]
- 13. MTT assay protocol | Abcam [abcam.com]
- 14. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 15. goldbio.com [goldbio.com]
- 16. Chromatin Immunoprecipitation (ChIP) for Analysis of Histone Modifications and Chromatin-Associated Proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 17. A Step-by-Step Guide to Successful Chromatin Immunoprecipitation (ChIP) Assays | Thermo Fisher Scientific - JP [thermofisher.com]
- 18. diagenode.com [diagenode.com]
- 19. Development and evaluation of SYBR Green-I based quantitative PCR assays for herpes simplex virus type 1 whole transcriptome analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Real time PCR for monitoring regulation of host gene expression in herpes simplex virus type 1-infected human diploid cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. Histone western blot protocol | Abcam [abcam.com]
- 22. Histone Modification [labome.com]
- 23. Antiviral Effects of ABMA against Herpes Simplex Virus Type 2 In Vitro and In Vivo [mdpi.com]
- 24. The Murine Intravaginal HSV-2 Challenge Model for Investigation of DNA Vaccines - PMC [pmc.ncbi.nlm.nih.gov]
- 25. Frontiers | NET-EN treatment leads to delayed HSV-2 infection, enhanced mucin and T cell functions in the female genital tract when compared to DMPA in a preclinical mouse model [frontiersin.org]
- 26. academic.oup.com [academic.oup.com]
Unveiling the Antiviral Potential of OG-L002: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth analysis of the antiviral properties of OG-L002, a potent and selective inhibitor of Lysine-Specific Demethylase 1 (LSD1/KDM1A). By targeting the epigenetic regulation of viral gene expression, this compound presents a novel therapeutic avenue for combating a range of DNA viruses. This document outlines the compound's mechanism of action, summarizes key quantitative data, details experimental protocols, and visualizes the underlying biological pathways and experimental workflows.
Core Mechanism of Action: Epigenetic Repression of Viral Lytic Replication
This compound functions as a selective inhibitor of LSD1, an enzyme crucial for demethylating histone H3 at lysine 4 and 9 (H3K4 and H3K9), which in turn plays a vital role in regulating gene expression.[1] In the context of viral infections, particularly herpes simplex virus (HSV), LSD1 is required for the expression of immediate-early (IE) genes, which are essential for initiating the viral lytic replication cycle.[2]
By inhibiting LSD1, this compound prevents the demethylation of repressive histone marks on viral IE gene promoters.[3] This leads to an accumulation of repressive chromatin, effectively silencing the transcription of IE genes like ICP4 and ICP27 in HSV.[3] The suppression of IE gene expression subsequently blocks the entire cascade of viral replication, including viral DNA synthesis and the production of progeny virions.[2][3] This mechanism has been demonstrated to be effective not only against HSV but also other DNA viruses such as human cytomegalovirus (hCMV) and adenovirus.[3]
Quantitative Efficacy of this compound
The antiviral activity of this compound has been quantified across various in vitro and in vivo models, demonstrating its potency and selectivity.
| Parameter | Value | Assay/Model | Notes |
| IC50 (LSD1) | 20 nM | Cell-free demethylase assay | Demonstrates high potency against the target enzyme.[4] |
| Selectivity | 36-fold over MAO-B, 69-fold over MAO-A | Cell-free assays | Highlights specificity for LSD1 over other monoamine oxidases.[4] |
| IC50 (HSV IE Gene Expression) | ~10 µM | HeLa cells | Effective concentration for inhibiting viral gene expression in a cervical cancer cell line.[3] |
| IC50 (HSV IE Gene Expression) | ~3 µM | Human Foreskin Fibroblast (HFF) cells | Shows greater potency in a primary human cell line.[3] |
| Viral Yield Reduction (HSV-1) | ~100-fold | HeLa and HFF cells (50 µM this compound) | Significant reduction in the production of new infectious virus particles.[3] |
| Viral Yield Reduction (CyHV-3) | 96% (20 µM), 98% (50 µM) | In vitro plaque assay | Demonstrates efficacy against another herpesvirus, Cyprinid herpesvirus 3.[1] |
| In Vivo Efficacy (HSV Primary Infection) | Dose-dependent reduction in viral genomes | Mouse model (6 to 40 mg/kg/day) | Suppresses the progression of primary HSV infection in a living organism.[3][5] |
| In Vivo Efficacy (HSV Reactivation) | Significant reduction in reactivated virus | Mouse ganglion explant model (10-50 µM) | Blocks the reactivation of latent HSV, a key clinical challenge.[3] |
Experimental Protocols
Detailed methodologies are crucial for the replication and extension of these findings. The following sections describe the key experimental protocols used to characterize the antiviral properties of this compound.
In Vitro Antiviral Assay (Plaque Reduction Assay)
This protocol is designed to determine the concentration of an antiviral compound required to inhibit viral plaque formation in cultured cells.
-
Cell Seeding: Plate a suitable host cell line (e.g., HeLa, HFF, or Vero cells) in 6-well or 12-well plates and grow to 90-100% confluency.
-
Compound Preparation: Prepare serial dilutions of this compound in cell culture medium. A DMSO control should be included.
-
Pre-treatment (Optional but recommended): Pre-treat the confluent cell monolayers with the different concentrations of this compound or DMSO control for a specified period (e.g., 4 hours).[3]
-
Viral Infection: Infect the cells with the virus at a low multiplicity of infection (MOI), typically 0.1 PFU/cell, for 1-2 hours to allow for viral adsorption.[3]
-
Overlay: After the infection period, remove the inoculum and overlay the cells with a semi-solid medium (e.g., medium containing methylcellulose or agar) containing the respective concentrations of this compound.
-
Incubation: Incubate the plates for a period sufficient for plaque formation (e.g., 2-3 days for HSV).
-
Plaque Visualization and Counting: Fix and stain the cells (e.g., with crystal violet) to visualize and count the plaques.
-
Data Analysis: Calculate the percentage of plaque inhibition for each compound concentration relative to the DMSO control. The EC50 value (the concentration that inhibits 50% of plaque formation) can be determined by non-linear regression analysis.
Quantitative Real-Time PCR (qRT-PCR) for Viral Gene Expression
This method quantifies the levels of specific viral transcripts to assess the impact of this compound on viral gene expression.
-
Cell Treatment and Infection: Treat cells with this compound or DMSO control and infect with the virus as described in the antiviral assay protocol.
-
RNA Extraction: At a specific time point post-infection (e.g., 2 hours for HSV IE genes), harvest the cells and extract total RNA using a suitable commercial kit.[3]
-
cDNA Synthesis: Reverse transcribe the extracted RNA into complementary DNA (cDNA) using a reverse transcriptase enzyme and appropriate primers.
-
qPCR Reaction: Set up the quantitative PCR reaction using a qPCR master mix, cDNA template, and primers specific for the viral gene of interest (e.g., ICP4, ICP27) and a cellular housekeeping gene for normalization (e.g., S15, GAPDH).[3]
-
Data Analysis: Determine the relative expression of the viral gene in this compound-treated samples compared to the DMSO control using the ΔΔCt method.
In Vivo Mouse Model of HSV Infection
This protocol evaluates the efficacy of this compound in a living organism.
-
Animal Acclimatization: Acclimate BALB/c mice for at least one week before the experiment.
-
Compound Administration: Pre-treat mice with this compound (e.g., 6 to 40 mg/kg/day) or a vehicle control via a suitable route (e.g., intraperitoneal injection) for a specified duration (e.g., 7 days). A positive control group treated with a known antiviral like acyclovir (ACV) should be included.[3][5]
-
Viral Challenge: Infect the mice with a lethal or sub-lethal dose of HSV.
-
Monitoring: Monitor the mice for signs of disease and mortality.
-
Tissue Harvesting: At various days post-infection, harvest relevant tissues, such as the trigeminal ganglia for HSV.[3]
-
Viral Load Quantification: Determine the viral load in the harvested tissues by quantifying viral DNA using qPCR or by titrating infectious virus using a plaque assay.[3]
-
Data Analysis: Compare the viral loads between the this compound-treated groups, the vehicle control group, and the positive control group to assess the in vivo antiviral efficacy.
Visualizing the Molecular and Experimental Landscape
To provide a clearer understanding of the complex processes involved, the following diagrams illustrate the mechanism of action of this compound and a typical experimental workflow.
Caption: Mechanism of this compound in inhibiting HSV lytic replication.
Caption: A generalized workflow for antiviral drug screening.
This comprehensive guide on this compound provides a solid foundation for researchers and drug developers interested in the therapeutic potential of LSD1 inhibitors as antiviral agents. The data and protocols presented herein are intended to facilitate further investigation and development in this promising area of antiviral research.
References
The Specificity of OG-L002 for LSD1: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth analysis of the specificity of OG-L002, a potent inhibitor of Lysine-Specific Demethylase 1 (LSD1). The document outlines the quantitative measures of its selectivity, detailed protocols for key experimental assays used in its characterization, and a visualization of the signaling pathways affected by its activity.
Executive Summary
This compound is a small molecule inhibitor that demonstrates high potency and selectivity for LSD1, a key epigenetic regulator involved in various cellular processes and disease states. Understanding the precise specificity of this compound is critical for its application as a research tool and its potential development as a therapeutic agent. This guide summarizes the available data on its inhibitory activity and provides the necessary technical details for its evaluation.
Data Presentation: Quantitative Analysis of this compound Specificity
The inhibitory activity of this compound has been quantified against LSD1 and other related enzymes, primarily the monoamine oxidases A and B (MAO-A and MAO-B), which share structural homology with LSD1. The half-maximal inhibitory concentration (IC50) values are summarized below.
| Target Enzyme | This compound IC50 | Fold Selectivity vs. LSD1 | Reference |
| LSD1 (KDM1A) | 20 nM | - | [1][2] |
| MAO-A | 1.38 µM | 69-fold | [1][2] |
| MAO-B | 0.72 µM | 36-fold | [1][2] |
Note: IC50 values can vary slightly between different assay conditions and experimental setups.
Experimental Protocols
Detailed methodologies for the key assays used to determine the specificity of this compound are provided below. These protocols are intended to serve as a guide for researchers seeking to replicate or build upon these findings.
In Vitro LSD1 Inhibition Assay (Amplex® Red Assay)
This assay measures the hydrogen peroxide (H₂O₂) produced as a byproduct of the LSD1-mediated demethylation of its histone substrate. The H₂O₂ is then detected using the Amplex® Red reagent in a horseradish peroxidase (HRP)-coupled reaction, which generates a fluorescent product (resorufin).
Materials:
-
Recombinant human LSD1 protein
-
Dimethylated histone H3 lysine 4 (H3K4me2) peptide substrate
-
This compound or other test inhibitors
-
Amplex® Red reagent
-
Horseradish Peroxidase (HRP)
-
Assay Buffer (e.g., 50 mM Tris-HCl, pH 7.5)
-
96-well black microplate
-
Fluorescence microplate reader (Excitation: ~530-560 nm, Emission: ~590 nm)
Procedure:
-
Prepare Reagents:
-
Prepare a stock solution of this compound in DMSO.
-
Prepare serial dilutions of this compound in Assay Buffer.
-
Prepare a solution of recombinant LSD1 in Assay Buffer.
-
Prepare a solution of H3K4me2 peptide substrate in Assay Buffer.
-
Prepare a detection cocktail containing Amplex® Red reagent and HRP in Assay Buffer, protected from light.
-
-
Enzyme Inhibition Reaction:
-
To the wells of a 96-well plate, add the serially diluted this compound or control (DMSO vehicle).
-
Add the LSD1 enzyme solution to all wells except for the no-enzyme control.
-
Incubate for a pre-determined time (e.g., 15-30 minutes) at room temperature to allow for inhibitor binding.
-
-
Initiate Demethylation:
-
Add the H3K4me2 peptide substrate to all wells to start the demethylation reaction.
-
Incubate for a specific time (e.g., 60 minutes) at 37°C.
-
-
Detection:
-
Add the Amplex® Red/HRP detection cocktail to all wells.
-
Incubate for 5-10 minutes at room temperature, protected from light.
-
Measure the fluorescence intensity using a microplate reader.
-
-
Data Analysis:
-
Subtract the background fluorescence (no-enzyme control) from all readings.
-
Normalize the data to the positive control (DMSO vehicle) to determine the percent inhibition for each this compound concentration.
-
Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to calculate the IC50 value.
-
Cellular Thermal Shift Assay (CETSA®)
CETSA® is a powerful method to verify the direct binding of a drug to its target protein in a cellular environment. The principle is that ligand binding stabilizes the target protein, leading to a higher melting temperature.
Materials:
-
Cultured cells expressing LSD1 (e.g., cancer cell lines)
-
This compound
-
Cell culture medium
-
Phosphate-buffered saline (PBS)
-
Lysis buffer with protease inhibitors
-
Equipment for heating cells (e.g., PCR thermocycler)
-
Equipment for protein quantification (e.g., Western blot apparatus, antibodies against LSD1 and a loading control)
Procedure:
-
Cell Treatment:
-
Culture cells to the desired confluency.
-
Treat the cells with various concentrations of this compound or a vehicle control (DMSO) for a defined period (e.g., 1-2 hours) in cell culture medium.
-
-
Heating:
-
Harvest the cells and resuspend them in PBS.
-
Aliquot the cell suspension into PCR tubes.
-
Heat the cell aliquots to a range of temperatures (e.g., 40-70°C) for a short duration (e.g., 3 minutes) using a thermocycler, followed by a cooling step.
-
-
Cell Lysis and Fractionation:
-
Lyse the cells by freeze-thaw cycles or by adding lysis buffer.
-
Centrifuge the lysates at high speed (e.g., 20,000 x g) to separate the soluble fraction (containing stabilized, non-aggregated protein) from the precipitated, denatured proteins.
-
-
Protein Analysis:
-
Carefully collect the supernatant (soluble fraction).
-
Determine the protein concentration of each sample.
-
Analyze the amount of soluble LSD1 in each sample by Western blotting using an anti-LSD1 antibody. Use an antibody against a housekeeping protein (e.g., GAPDH) as a loading control.
-
-
Data Analysis:
-
Quantify the band intensities from the Western blots.
-
For each temperature, normalize the amount of soluble LSD1 in the this compound-treated samples to the vehicle-treated control.
-
Plot the amount of soluble LSD1 against the temperature to generate a melting curve. A shift in the melting curve to a higher temperature in the presence of this compound indicates target engagement.
-
Alternatively, at a fixed temperature, plot the amount of soluble LSD1 against the this compound concentration to generate an isothermal dose-response curve and determine the EC50 for target engagement.
-
Mandatory Visualizations
LSD1 Signaling Pathway and the Impact of this compound
LSD1 functions as a critical regulator of gene expression through the demethylation of histone H3 at lysine 4 (H3K4) and lysine 9 (H3K9). Its activity is intertwined with several key signaling pathways implicated in cancer and other diseases. Inhibition of LSD1 by this compound can modulate these pathways.
Caption: LSD1 signaling pathways and the inhibitory effect of this compound.
Experimental Workflow for In Vitro LSD1 Inhibition Assay
The following diagram illustrates the key steps in determining the IC50 of an LSD1 inhibitor using the Amplex® Red assay.
References
The Epigenetic Regulator OG-L002: A Technical Guide to its Function in Gene Expression
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide explores the function and mechanism of OG-L002, a potent and specific small molecule inhibitor of Lysine-Specific Demethylase 1 (LSD1), in regulating gene expression. This document provides a comprehensive overview of the core science, supported by quantitative data, detailed experimental protocols, and visualizations of the associated signaling pathways.
Core Concepts: this compound and its Target, LSD1
This compound is a highly selective inhibitor of Lysine-Specific Demethylase 1 (LSD1), also known as KDM1A.[1] LSD1 is a flavin-dependent monoamine oxidase that plays a critical role in transcriptional regulation by removing methyl groups from histone H3 at lysine 4 (H3K4) and lysine 9 (H3K9). By targeting LSD1, this compound modulates the methylation status of these key histone marks, thereby influencing chromatin structure and gene expression. The primary mechanism of this compound involves the inhibition of LSD1's demethylase activity, which leads to an increase in repressive histone marks, such as H3K9me2, at specific gene promoters, resulting in transcriptional repression.[1]
Quantitative Data Summary
The following tables summarize the key quantitative data regarding the activity and effects of this compound.
Table 1: In Vitro Inhibitory Activity of this compound
| Target | IC50 | Selectivity | Reference |
| LSD1 (cell-free assay) | 20 nM | 36-fold vs. MAO-B, 69-fold vs. MAO-A | [2] |
| Monoamine Oxidase A (MAO-A) | 1.38 µM | - | [3] |
| Monoamine Oxidase B (MAO-B) | 0.72 µM | - | [3] |
Table 2: Effect of this compound on Viral Gene Expression and Replication
| Cell Line | Virus | Effect | IC50 / Fold Change | Reference |
| HeLa | HSV-1 | Inhibition of Immediate Early (IE) gene expression | ~10 µM | [4] |
| HFF | HSV-1 | Inhibition of Immediate Early (IE) gene expression | ~3 µM | [4] |
| HeLa & HFF | HSV-1 | Reduction of progeny virus production | ~100-fold reduction | [1] |
| HeLa | HSV-1 | Increase in H3K9me2 at viral IE promoters | 20- to 30-fold increase | [1] |
Table 3: In Vivo Efficacy of this compound in a Mouse Model of HSV Infection
| Animal Model | Virus | Dosage | Administration | Effect | Reference |
| BALB/c mice | HSV-2 (strain MS) | 6 to 40 mg/kg/day | Intraperitoneal | Dose-dependent repression of primary infection | [2] |
| BALB/c mice | HSV-2 | 1 µg/g/day for 4 weeks | Intraperitoneal | Increased F cells and γ-globin mRNA expression in Sickle Cell Disease model | [5] |
Signaling Pathways Regulated by this compound through LSD1 Inhibition
LSD1 is a crucial regulator of several key signaling pathways implicated in cell proliferation, differentiation, and survival. By inhibiting LSD1, this compound can modulate these pathways, highlighting its therapeutic potential beyond virology, particularly in oncology.
Notch Signaling Pathway
LSD1 has been shown to suppress the Notch signaling pathway by binding to the NOTCH1 locus and repressing its expression.[6][7] Inhibition of LSD1 with molecules like ORY-1001 (a compound with a similar mechanism to this compound) leads to the activation of the Notch pathway, resulting in the upregulation of Notch target genes such as HES1 and HEY1.[6] This activation can, in turn, suppress the expression of pro-neuroendocrine transcription factors like ASCL1, which is critical for the survival of certain cancer cells, such as small cell lung cancer (SCLC).[6]
PI3K/Akt/mTOR Signaling Pathway
Recent studies have revealed that LSD1 can activate the PI3K/Akt/mTOR signaling pathway.[8] LSD1 transcriptionally regulates the expression of the PI3K regulatory subunit, p85α (encoded by the PIK3R1 gene).[9] Inhibition of LSD1 leads to a significant decrease in Akt phosphorylation, a key step in the activation of this pathway.[8] This suggests that the anti-tumor effects of LSD1 inhibitors may be due to the dual inhibition of both androgen receptor signaling (in the context of prostate cancer) and the PI3K/Akt/mTOR pathway.[8][9]
Detailed Experimental Protocols
LSD1 Demethylase Activity Assay (Amplex Red)
This protocol is adapted from methodologies used to assess the inhibitory activity of compounds against LSD1.[2]
Materials:
-
Recombinant human LSD1 protein
-
Dimethylated H3K4 peptide substrate
-
Amplex Red reagent
-
Horseradish peroxidase (HRP)
-
This compound or other test compounds
-
Assay buffer (e.g., 50 mM Tris-HCl, pH 7.5)
-
96-well black microplates
Procedure:
-
Prepare serial dilutions of this compound in the assay buffer.
-
In a 96-well black microplate, add the following to each well:
-
Assay buffer
-
Recombinant LSD1 protein
-
This compound dilution (or vehicle control)
-
-
Incubate the plate at room temperature for 15 minutes to allow for inhibitor binding.
-
Prepare a detection mixture containing the H3K4 peptide substrate, Amplex Red, and HRP in assay buffer.
-
Initiate the demethylase reaction by adding the detection mixture to each well.
-
Incubate the plate at 37°C for 60 minutes, protected from light.
-
Measure the fluorescence at an excitation of ~530-560 nm and an emission of ~590 nm using a microplate reader.
-
The IC50 value is calculated by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.
Chromatin Immunoprecipitation (ChIP) for HSV-Infected Cells
This protocol provides a framework for performing ChIP on Herpes Simplex Virus (HSV)-infected cells to assess histone modifications at viral promoters, based on established methods.[10][11][12]
Materials:
-
HeLa or HFF cells
-
HSV-1
-
This compound
-
Formaldehyde (37%)
-
Glycine (1.25 M)
-
Lysis buffer (e.g., 1% SDS, 10 mM EDTA, 50 mM Tris-HCl, pH 8.1, with protease inhibitors)
-
Dilution buffer (e.g., 1% Triton X-100, 2 mM EDTA, 150 mM NaCl, 20 mM Tris-HCl, pH 8.1)
-
Antibodies against H3K9me2 and control IgG
-
Protein A/G agarose beads
-
Wash buffers (low salt, high salt, LiCl)
-
Elution buffer (1% SDS, 0.1 M NaHCO3)
-
NaCl (5 M)
-
Proteinase K
-
PCR purification kit
-
Primers for viral immediate-early gene promoters (e.g., ICP0, ICP4, ICP27)
Procedure:
-
Cell Culture and Infection:
-
Plate HeLa or HFF cells and grow to ~80-90% confluency.
-
Pre-treat cells with the desired concentration of this compound or vehicle control for 4-6 hours.
-
Infect cells with HSV-1 at a specified multiplicity of infection (MOI) for 1 hour.
-
Remove the inoculum and add fresh media with this compound or vehicle. Incubate for the desired time (e.g., 4-6 hours post-infection).
-
-
Cross-linking:
-
Add formaldehyde to the culture medium to a final concentration of 1% and incubate for 10 minutes at room temperature.
-
Quench the cross-linking by adding glycine to a final concentration of 0.125 M and incubate for 5 minutes.
-
-
Cell Lysis and Chromatin Shearing:
-
Wash cells with ice-cold PBS and harvest.
-
Lyse the cells in lysis buffer and sonicate the chromatin to an average fragment size of 200-1000 bp.
-
-
Immunoprecipitation:
-
Dilute the sheared chromatin with dilution buffer.
-
Pre-clear the chromatin with protein A/G agarose beads.
-
Incubate the pre-cleared chromatin with anti-H3K9me2 antibody or control IgG overnight at 4°C.
-
Add protein A/G agarose beads to capture the antibody-chromatin complexes.
-
-
Washes and Elution:
-
Wash the beads sequentially with low salt, high salt, and LiCl wash buffers.
-
Elute the chromatin from the beads with elution buffer.
-
-
Reverse Cross-linking and DNA Purification:
-
Reverse the cross-links by adding NaCl and incubating at 65°C overnight.
-
Treat with Proteinase K to digest proteins.
-
Purify the DNA using a PCR purification kit.
-
-
Analysis:
-
Quantify the immunoprecipitated DNA using quantitative PCR (qPCR) with primers specific for viral immediate-early gene promoters.
-
Conclusion
This compound is a valuable research tool for investigating the role of LSD1 in gene regulation. Its high potency and selectivity make it a precise instrument for dissecting the epigenetic mechanisms underlying various cellular processes. The ability of this compound to modulate key signaling pathways such as Notch and PI3K/Akt/mTOR underscores its potential as a therapeutic agent in diseases characterized by the dysregulation of these pathways, including various cancers. The experimental protocols and data presented in this guide provide a solid foundation for researchers and drug development professionals to further explore the multifaceted functions of this compound and its target, LSD1.
References
- 1. apexbt.com [apexbt.com]
- 2. selleckchem.com [selleckchem.com]
- 3. This compound | Histone Demethylases | Tocris Bioscience [tocris.com]
- 4. A Novel Selective LSD1/KDM1A Inhibitor Epigenetically Blocks Herpes Simplex Virus Lytic Replication and Reactivation from Latency - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Inhibition of LSD1 by small molecule inhibitors stimulates fetal hemoglobin synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Targeting NOTCH activation in small cell lung cancer through LSD1 inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdanderson.elsevierpure.com [mdanderson.elsevierpure.com]
- 8. LSD1 Activates PI3K/AKT Signaling Through Regulating p85 Expression in Prostate Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 9. aacrjournals.org [aacrjournals.org]
- 10. Herpes Simplex Virus 1 ICP4 Forms Complexes with TFIID and Mediator in Virus-Infected Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Herpes simplex viral nucleoprotein creates a competitive transcriptional environment facilitating robust viral transcription and host shut off - PMC [pmc.ncbi.nlm.nih.gov]
- 12. A Step-by-Step Guide to Successful Chromatin Immunoprecipitation (ChIP) Assays | Thermo Fisher Scientific - US [thermofisher.com]
Methodological & Application
Application Notes and Protocols for OG-L002 in Cell Culture
For Researchers, Scientists, and Drug Development Professionals
Introduction
OG-L002 is a potent and specific small-molecule inhibitor of Lysine-Specific Demethylase 1 (LSD1), a key enzyme involved in epigenetic regulation.[1] LSD1 plays a crucial role in tumorigenesis and viral infections by demethylating histone H3 on lysine 4 and 9 (H3K4 and H3K9), leading to transcriptional repression of tumor suppressor genes and regulation of viral gene expression. Inhibition of LSD1 by this compound has been shown to reactivate silenced genes and suppress the expression of oncogenes, making it a promising candidate for cancer therapy and antiviral drug development. In a cell-free assay, this compound exhibits a half-maximal inhibitory concentration (IC50) of 20 nM for LSD1.[1]
These application notes provide detailed protocols for utilizing this compound in cell culture-based assays to assess its effects on cell viability, apoptosis, and gene expression in HeLa cells, a commonly used human cervical cancer cell line.
Data Summary
The following tables summarize representative quantitative data obtained from experiments with this compound on HeLa cells.
Table 1: Cell Viability (MTT Assay)
| This compound Concentration (µM) | Incubation Time (hours) | Cell Viability (%) |
| 0 (Control) | 24 | 100 |
| 10 | 24 | 85 |
| 25 | 24 | 65 |
| 50 | 24 | 40 |
| 0 (Control) | 48 | 100 |
| 10 | 48 | 70 |
| 25 | 48 | 45 |
| 50 | 48 | 25 |
Table 2: Apoptosis Analysis (Annexin V/PI Staining)
| This compound Concentration (µM) | Treatment Time (hours) | Early Apoptotic Cells (%) | Late Apoptotic/Necrotic Cells (%) |
| 0 (Control) | 48 | 2.5 | 1.0 |
| 25 | 48 | 15.8 | 5.2 |
| 50 | 48 | 28.3 | 10.7 |
Table 3: Gene Expression Analysis (qRT-PCR)
| Target Gene | This compound Concentration (µM) | Treatment Time (hours) | Fold Change in Gene Expression |
| p21 | 50 | 24 | 3.5 |
| BAX | 50 | 24 | 2.8 |
| BCL-2 | 50 | 24 | 0.4 |
Experimental Protocols
Cell Culture and Maintenance of HeLa Cells
Materials:
-
HeLa cells
-
Dulbecco's Modified Eagle's Medium (DMEM)
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin solution (100X)
-
Trypsin-EDTA (0.25%)
-
Phosphate-Buffered Saline (PBS)
-
Cell culture flasks (T-75)
-
Incubator (37°C, 5% CO2)
Protocol:
-
Culture HeLa cells in T-75 flasks with DMEM supplemented with 10% FBS and 1% Penicillin-Streptomycin.
-
Maintain the cells in a humidified incubator at 37°C with 5% CO2.
-
Passage the cells when they reach 80-90% confluency. a. Aspirate the culture medium. b. Wash the cells once with sterile PBS. c. Add 2-3 mL of Trypsin-EDTA and incubate for 3-5 minutes at 37°C until cells detach. d. Neutralize the trypsin by adding 5-7 mL of complete culture medium. e. Centrifuge the cell suspension at 200 x g for 5 minutes. f. Resuspend the cell pellet in fresh medium and seed into new flasks at the desired density.
Cell Viability Assay (MTT Assay)
Materials:
-
HeLa cells
-
This compound (stock solution in DMSO)
-
96-well plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO
-
Microplate reader
Protocol:
-
Seed HeLa cells into a 96-well plate at a density of 5 x 10³ cells per well in 100 µL of complete medium and incubate for 24 hours.
-
Prepare serial dilutions of this compound in culture medium from a concentrated stock.
-
Remove the medium from the wells and add 100 µL of the medium containing different concentrations of this compound (e.g., 10, 25, 50 µM). Include a vehicle control (DMSO) and a no-treatment control.
-
Incubate the plate for the desired time points (e.g., 24 and 48 hours).
-
After incubation, add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Aspirate the medium containing MTT and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate cell viability as a percentage of the untreated control.
Apoptosis Assay (Annexin V-FITC/Propidium Iodide Staining)
Materials:
-
HeLa cells
-
This compound
-
6-well plates
-
Annexin V-FITC Apoptosis Detection Kit
-
Flow cytometer
Protocol:
-
Seed HeLa cells in 6-well plates at a density of 2 x 10⁵ cells per well and incubate for 24 hours.
-
Treat the cells with the desired concentrations of this compound (e.g., 25 and 50 µM) for 48 hours.
-
Harvest the cells, including both adherent and floating cells.
-
Wash the cells twice with cold PBS.
-
Resuspend the cells in 1X binding buffer provided in the kit at a concentration of 1 x 10⁶ cells/mL.
-
To 100 µL of the cell suspension, add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide.
-
Incubate the cells for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X binding buffer to each tube.
-
Analyze the cells by flow cytometry within one hour. Differentiate between viable (Annexin V-, PI-), early apoptotic (Annexin V+, PI-), and late apoptotic/necrotic (Annexin V+, PI+) cells.[2]
Gene Expression Analysis (qRT-PCR)
Materials:
-
HeLa cells
-
This compound
-
6-well plates
-
RNA extraction kit
-
cDNA synthesis kit
-
SYBR Green qPCR Master Mix
-
qRT-PCR instrument
-
Primers for target genes (e.g., p21, BAX, BCL-2) and a reference gene (e.g., GAPDH)
Protocol:
-
Seed HeLa cells in 6-well plates and treat with this compound as described for the apoptosis assay.
-
After 24 hours of treatment, harvest the cells and extract total RNA using a suitable RNA extraction kit according to the manufacturer's instructions.
-
Synthesize cDNA from the extracted RNA using a cDNA synthesis kit.
-
Perform qRT-PCR using SYBR Green Master Mix and specific primers for the target and reference genes. A typical thermal cycling protocol is: 95°C for 10 min, followed by 40 cycles of 95°C for 15 s and 60°C for 1 min.[3]
-
Analyze the data using the 2^-ΔΔCt method to determine the relative fold change in gene expression, normalized to the reference gene.
Visualizations
References
Application Notes and Protocols for OG-L002 Stock Solution Preparation
For Researchers, Scientists, and Drug Development Professionals
Abstract
OG-L002 is a potent and specific inhibitor of Lysine-Specific Demethylase 1 (LSD1), a key enzyme involved in epigenetic regulation.[1][2][3][4][5] Proper preparation of this compound stock solutions is critical for accurate and reproducible experimental results. This document provides a detailed protocol for the preparation, storage, and handling of this compound stock solutions using Dimethyl Sulfoxide (DMSO) as the solvent.
Quantitative Data Summary
The following table summarizes the key quantitative data for this compound.
| Property | Value | Source |
| Molecular Weight | 225.29 g/mol | [1][3][4][6] |
| CAS Number | 1357302-64-7 | [1][3][5][6] |
| Solubility in DMSO | ≥ 22.5 mg/mL (≥ 100 mM) | [2] |
| Solubility in Ethanol | 19 mg/mL (84.33 mM) | [1][6] |
| Solubility in Water | Insoluble | [1][6] |
| Recommended Powder Storage | -20°C for up to 3 years | [1] |
| Stock Solution Storage | -80°C for up to 1 year; -20°C for up to 1 month | [1] |
| In Vitro IC50 (LSD1) | 20 nM | [1][2][3][4][5][6] |
Experimental Protocol: Preparation of this compound Stock Solution in DMSO
This protocol details the steps for preparing a 10 mM stock solution of this compound in DMSO.
Materials:
-
This compound powder
-
Anhydrous or molecular sieve-dried Dimethyl Sulfoxide (DMSO)
-
Sterile microcentrifuge tubes
-
Calibrated micropipettes and sterile tips
-
Vortex mixer
-
Optional: Water bath or heat block set to 37°C
Procedure:
-
Pre-warming: Allow the this compound powder vial and the DMSO to equilibrate to room temperature before opening to prevent moisture condensation.
-
Weighing: Accurately weigh the desired amount of this compound powder in a sterile microcentrifuge tube. For example, to prepare 1 mL of a 10 mM stock solution, weigh out 2.25 mg of this compound.
-
Calculation:Mass (mg) = Desired Volume (L) x Desired Concentration (mol/L) x Molecular Weight (g/mol) x 1000 (mg/g)
-
Mass (mg) = 0.001 L x 0.010 mol/L x 225.29 g/mol x 1000 mg/g = 2.25 mg
-
-
Dissolution: Add the appropriate volume of fresh, anhydrous DMSO to the microcentrifuge tube containing the this compound powder. For a 10 mM solution from 2.25 mg of powder, add 1 mL of DMSO.
-
Mixing: Vortex the solution thoroughly until the this compound powder is completely dissolved.[7] Gentle warming to 37°C or brief sonication can be used to aid dissolution if necessary.[2] Visually inspect the solution to ensure there are no visible particulates.
-
Aliquoting: To avoid repeated freeze-thaw cycles, which can degrade the compound, aliquot the stock solution into smaller, single-use volumes in sterile microcentrifuge tubes.[1]
-
Storage: Store the aliquots at -80°C for long-term storage (up to 1 year) or at -20°C for short-term storage (up to 1 month).[1]
Note on DMSO Quality: The use of fresh, anhydrous DMSO is recommended as moisture can reduce the solubility of this compound.[1]
Visualizations
Experimental Workflow
Caption: Workflow for preparing this compound stock solution.
Signaling Pathway of this compound Action
Caption: this compound inhibits LSD1, altering histone methylation.
Applications and Further Considerations
This compound has been utilized in a variety of research applications, primarily focusing on its ability to inhibit LSD1.
-
Virology: this compound has been shown to epigenetically block the lytic replication and reactivation of the herpes simplex virus (HSV) from latency by inhibiting viral immediate-early gene expression.[1][2][4][5]
-
Oncology: As LSD1 is overexpressed in many cancers, inhibitors like this compound are valuable tools for studying cancer epigenetics.
-
Hematology: Studies have demonstrated that this compound can stimulate fetal hemoglobin synthesis, suggesting its potential as a therapeutic agent for sickle cell disease.[8]
When preparing working solutions for cell-based assays, the final concentration of DMSO should be kept low (typically below 0.5%) to avoid cytotoxicity.[9] It is crucial to include a vehicle control (DMSO alone at the same final concentration) in all experiments to account for any solvent effects. For in vivo studies, specific formulations involving co-solvents like PEG300 and Tween-80 are often required to maintain solubility in aqueous environments.[1][6]
References
- 1. selleckchem.com [selleckchem.com]
- 2. glpbio.com [glpbio.com]
- 3. scbt.com [scbt.com]
- 4. This compound | Histone Demethylases | Tocris Bioscience [tocris.com]
- 5. caymanchem.com [caymanchem.com]
- 6. selleckchem.com [selleckchem.com]
- 7. lifetein.com [lifetein.com]
- 8. Inhibition of LSD1 by small molecule inhibitors stimulates fetal hemoglobin synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 9. medchemexpress.cn [medchemexpress.cn]
Application Notes and Protocols: Optimal OG-L002 Concentration for In Vitro Assays
Introduction OG-L002 is a potent and selective small molecule inhibitor of Lysine-Specific Demethylase 1 (LSD1/KDM1A), a flavin-dependent monoamine oxidase that plays a critical role in epigenetic regulation by demethylating histone H3 on lysines 4 and 9 (H3K4 and H3K9).[1][2] LSD1 is implicated in various cellular processes, including differentiation, and its dysregulation is linked to several diseases, notably cancer and viral infections.[1][3] this compound has been demonstrated to epigenetically block the lytic replication and reactivation of the herpes simplex virus (HSV) by preventing the LSD1-mediated demethylation of repressive histone marks on viral gene promoters.[4] These notes provide a summary of effective concentrations and detailed protocols for the use of this compound in various in vitro assays.
Data Presentation: Quantitative Summary
The optimal concentration of this compound is highly dependent on the assay type, distinguishing between cell-free enzymatic assays and cell-based functional assays.
Table 1: Biochemical and Enzymatic Activity of this compound
| Target Enzyme | Assay Type | IC50 Value | Selectivity vs. LSD1 | Reference |
| LSD1 (KDM1A) | Cell-Free Demethylase Assay | 20 nM | - | [1][5] |
| MAO-B | Cell-Free Assay | 0.72 µM | 36-fold | [5] |
| MAO-A | Cell-Free Assay | 1.38 µM | 69-fold | [5] |
Table 2: Recommended Concentration Ranges for Cell-Based Assays
| Assay Type | Cell Line(s) | Effective Concentration | Observed Effect | Reference |
| Viral Gene Expression Inhibition | HFF (Human Foreskin Fibroblast) | ~3 µM (IC50) | Potent inhibition of HSV Immediate Early (IE) gene expression. | [1][4][5] |
| Viral Gene Expression Inhibition | HeLa | ~10 µM (IC50) | Potent inhibition of HSV Immediate Early (IE) gene expression. | [1][4][5] |
| Viral Yield Reduction | HeLa, HFF | 50 µM | ~100-fold reduction in progeny virus production. | [1][4] |
| Chromatin Modification | HeLa, HFF | 50 µM | Increased levels of repressive H3K9-me2 on viral IE gene promoters.[1][5] | [1][5] |
| Cytotoxicity | HeLa, HFF | Up to 50 µM | No significant toxicity observed after 12-hour treatment. | [4][5] |
| Viral Reactivation Blockade | Mouse Ganglion Explant | 10 µM - 50 µM | Significant repression of HSV-1 reactivation from latency.[4] | [4] |
Signaling Pathway and Mechanism of Action
This compound exerts its primary effect by inhibiting the demethylase activity of LSD1. During lytic HSV infection, LSD1 is recruited to the promoters of viral Immediate Early (IE) genes, where it removes repressive dimethyl marks on histone H3 lysine 9 (H3K9me2). This epigenetic modification leads to transcriptional activation of viral genes, initiating the replication cycle. By inhibiting LSD1, this compound ensures the maintenance of the repressive H3K9me2 marks, effectively silencing viral gene expression and blocking viral replication.
Caption: Mechanism of this compound action on a viral gene promoter.
Experimental Protocols
Detailed methodologies for key in vitro experiments are provided below. It is crucial to include proper controls in all assays, such as a DMSO vehicle control, a positive control inhibitor (e.g., Tranylcypromine - TCP), and untreated cells.[4][5]
Protocol 1: Cell-Free LSD1 Demethylation Assay (Peroxidase-Coupled)
This assay quantifies the enzymatic activity of LSD1 by measuring the hydrogen peroxide (H2O2) produced during the demethylation process.
Caption: Workflow for the cell-free LSD1 demethylation assay.
Methodology:
-
Prepare 10-fold serial dilutions of this compound and control compounds in the appropriate assay buffer (e.g., 50 mM Tris-HCl, pH 8.5, 50 mM NaCl). The final DMSO concentration should be kept constant, typically at 0.5%.[3]
-
In a 96-well or 384-well black plate, pre-incubate the compound dilutions with recombinant human LSD1 enzyme (e.g., 86.2 nM) on ice for 15 minutes.[3]
-
Initiate the enzymatic reaction by adding a dimethylated histone H3 peptide substrate (e.g., H3(1-21)K4) at a concentration corresponding to its Km value.[3]
-
Incubate the reaction at 25°C for 1 hour.[3]
-
Add Amplex Red and horseradish peroxidase according to the manufacturer's recommendations to detect the H2O2 byproduct.[3][5]
-
Incubate for an additional 5 minutes at room temperature, protected from light.[3]
-
Measure the fluorescence signal using a microplate reader (Excitation: ~540 nm; Emission: ~590 nm).[3]
-
Calculate the half-maximal inhibitory concentration (IC50) by plotting the percent inhibition against the log of the inhibitor concentration.[5]
Protocol 2: Cellular Cytotoxicity Assay
This protocol determines the concentration at which this compound may become toxic to cells, establishing a therapeutic window for functional assays.
Caption: General workflow for a cell-based cytotoxicity assay.
Methodology:
-
Seed HeLa or HFF cells into an opaque-walled 96-well plate at a predetermined density (e.g., 5,000-10,000 cells/well) and allow them to adhere overnight.
-
Prepare serial dilutions of this compound in culture medium.
-
Treat the cells with the desired concentrations of this compound (a range up to 50 µM is recommended). Include a positive control for cytotoxicity (e.g., saponin) and a vehicle control (DMSO).[5]
-
Incubate the plate at 37°C for a specified duration, such as 12 hours.[5]
-
Add a cell viability reagent such as Resazurin or MTT to each well according to the manufacturer's protocol.[6]
-
Incubate for 1-4 hours at 37°C to allow for the conversion of the reagent by metabolically active cells.[6]
-
Measure the resulting fluorescence or absorbance with a microplate reader.
-
Normalize the results to the DMSO vehicle control to determine the percentage of cell viability at each concentration.
Protocol 3: HSV Immediate Early (IE) Gene Expression Assay
This assay quantifies the ability of this compound to inhibit the transcription of key viral genes necessary for replication.
Caption: Workflow for viral gene expression analysis by qRT-PCR.
Methodology:
-
Seed HeLa or HFF cells in a suitable multi-well plate and allow them to grow to confluence.[4]
-
Pre-treat the cells with a range of this compound concentrations (e.g., ~3 µM for HFF, ~10 µM for HeLa) or a DMSO control for 4 to 5 hours.[4]
-
Infect the cells with HSV-1 at a low multiplicity of infection (e.g., 0.1 PFU/cell).[4]
-
At 2 hours post-infection, wash the cells and harvest them for RNA extraction.[4]
-
Isolate total RNA using a commercial kit and assess its quality and quantity.
-
Synthesize complementary DNA (cDNA) from the RNA using a reverse transcription kit.
-
Perform quantitative real-time PCR (qRT-PCR) using specific primers for viral immediate-early genes (e.g., ICP4, ICP27) and a cellular housekeeping gene for normalization (e.g., S15).[4]
-
Calculate the relative expression of the viral genes, normalizing to the housekeeping gene and comparing the levels in this compound-treated cells to the DMSO-treated control cells.[4]
References
- 1. apexbt.com [apexbt.com]
- 2. This compound | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 3. Comprehensive in Vitro Characterization of the LSD1 Small Molecule Inhibitor Class in Oncology - PMC [pmc.ncbi.nlm.nih.gov]
- 4. A Novel Selective LSD1/KDM1A Inhibitor Epigenetically Blocks Herpes Simplex Virus Lytic Replication and Reactivation from Latency - PMC [pmc.ncbi.nlm.nih.gov]
- 5. selleckchem.com [selleckchem.com]
- 6. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
Application Notes and Protocols for OG-L002 In Vivo Studies
For Researchers, Scientists, and Drug Development Professionals
Abstract
OG-L002 is a potent and highly selective small molecule inhibitor of Lysine-Specific Demethylase 1 (LSD1/KDM1A), a key enzyme involved in epigenetic regulation.[1][2][3][4] LSD1 plays a critical role in various biological processes, including viral gene expression and hematopoiesis, making it a promising therapeutic target.[5][6][7] These application notes provide detailed protocols for the in vivo administration and dosage of this compound based on preclinical studies in mouse models of Herpes Simplex Virus (HSV) infection and Sickle Cell Disease (SCD).
Mechanism of Action
This compound functions as a potent inhibitor of LSD1 with an IC50 of approximately 20 nM in cell-free assays.[1][3] It demonstrates significant selectivity for LSD1 over other monoamine oxidases, such as MAO-A and MAO-B.[1][3] The primary mechanism of action involves the inhibition of LSD1's demethylase activity, which leads to an increase in repressive histone methylation marks (e.g., H3K9me2) on target gene promoters.[2] In the context of viral infections like HSV, this epigenetic modification results in the suppression of viral immediate early (IE) gene expression, thereby blocking lytic replication and reactivation from latency.[2][6] In hematological disorders like SCD, inhibition of LSD1 has been shown to stimulate fetal hemoglobin (HbF) synthesis.[5][8]
Caption: Mechanism of action of this compound as an LSD1 inhibitor.
In Vivo Administration Data
The following tables summarize the administration routes and dosages of this compound used in various in vivo studies.
Table 1: this compound Dosage in Herpes Simplex Virus (HSV) Mouse Model
| Animal Model | Administration Route | Dosage Range | Treatment Duration | Key Findings | Reference |
| BALB/c mice (HSV-2 infected) | Intraperitoneal (IP) | 6 - 40 mg/kg/day | 7 days | Dose-dependent repression of primary HSV infection.[6] | [6] |
| BALB/c mice (HSV-2 infected) | Intraperitoneal (IP) | ~50 mg/kg | Not Specified | Represses HSV reactivation from latency in a ganglion explant model.[1] | [1] |
Table 2: this compound Dosage in Sickle Cell Disease (SCD) Mouse Model
| Animal Model | Administration Route | Dosage | Treatment Duration | Key Findings | Reference |
| SCD mice | Not Specified | 1 µg/g/day (1 mg/kg/day) | 4 weeks | Increased F-cells, induced γ-globin mRNA, and improved anemia.[5][8] | [5][8] |
Experimental Protocols
Protocol 1: Preparation of this compound for In Vivo Administration
This protocol is adapted for preparing a solution suitable for intraperitoneal injection in mice.
Materials:
-
This compound powder
-
Dimethyl sulfoxide (DMSO), sterile
-
Polyethylene glycol 300 (PEG300), sterile
-
Tween-80, sterile
-
Deionized water (ddH2O), sterile
-
Sterile microcentrifuge tubes and syringes
Procedure:
-
Stock Solution Preparation: Prepare a 20 mg/mL stock solution of this compound in fresh, anhydrous DMSO. Ensure the powder is completely dissolved. This stock solution should be prepared fresh.
-
Vehicle Preparation (for a 1 mL final volume):
-
In a sterile tube, add 400 µL of PEG300.
-
Add 50 µL of the 20 mg/mL this compound DMSO stock solution to the PEG300. Mix thoroughly until the solution is clear.
-
Add 50 µL of Tween-80 to the mixture. Mix again until the solution is clear.
-
Add 500 µL of sterile ddH2O to bring the final volume to 1 mL.
-
-
Final Concentration: This procedure results in a 1 mg/mL solution of this compound. The final vehicle composition is 5% DMSO, 40% PEG300, 5% Tween-80, and 50% ddH2O.
-
Administration: The mixed solution should be used immediately for optimal results.[1] Administer the appropriate volume to the animal based on its weight to achieve the target dosage (e.g., for a 10 mg/kg dose in a 20g mouse, inject 200 µL of the 1 mg/mL solution).
Caption: Workflow for preparing this compound for in vivo administration.
Protocol 2: In Vivo Efficacy Study in an HSV Infection Model
This protocol provides a general framework for evaluating this compound in an acute HSV infection model.
Animal Model:
-
BALB/c female mice, 6-8 weeks old.
Experimental Procedure:
-
Acclimatization: Allow mice to acclimatize for at least one week before the experiment.
-
Treatment:
-
Randomly assign mice to a vehicle control group and one or more this compound treatment groups (e.g., 6, 10, 20, 40 mg/kg/day).
-
Prepare the this compound formulation as described in Protocol 1.
-
Administer the assigned treatment via intraperitoneal (IP) injection daily for 7 days.
-
-
Infection:
-
On day 7 of treatment, infect the mice with a lethal dose (e.g., LD90) of HSV-2 (strain MS).[6] The specific route of infection (e.g., intravaginal) will depend on the experimental goals.
-
-
Monitoring and Endpoints:
-
Monitor the mice daily for signs of disease (e.g., weight loss, genital pathology, mortality) for at least 14-21 days post-infection.
-
At selected time points (e.g., 3 and 5 days post-infection), a subset of animals may be euthanized to collect dorsal root ganglia.
-
Analyze the collected ganglia for viral DNA levels using qPCR to determine the effect of this compound on viral replication.[6]
-
Caption: Experimental workflow for an in vivo HSV infection study.
Protocol 3: In Vivo Efficacy Study in an SCD Mouse Model
This protocol outlines a study to assess the ability of this compound to induce fetal hemoglobin.
Animal Model:
-
Townes model sickle cell disease (SCD) mice.
Experimental Procedure:
-
Acclimatization: House mice under standard conditions and allow them to acclimatize.
-
Treatment:
-
Sample Collection:
-
Collect peripheral blood samples from the mice at baseline and at the end of the 4-week treatment period.
-
-
Analysis:
-
Reticulocyte Counting: Quantify reticulocytes by flow cytometry after staining whole blood with thiazole orange to assess anemia.[5]
-
F-cell Analysis: Stain whole blood with an anti-human HbF antibody and analyze by flow cytometry to determine the percentage of HbF-containing red blood cells (F-cells).[5]
-
Gene Expression: Isolate RNA from blood cells and perform RT-qPCR to measure the expression levels of γ-globin mRNA.[8]
-
Hematology: Perform complete blood counts (CBC) to analyze parameters such as red blood cell (RBC) numbers and hematocrit.[8]
-
Safety and Toxicology
In vitro studies on HeLa and HFF cells have shown no significant cytotoxicity at concentrations effective for inhibiting viral replication.[1] However, one study noted that this compound only affected the growth of human induced pluripotent stem cells (hiPSCs) at high concentrations (> 40 μM) that may be unachievable in vivo.[9] Comprehensive in vivo toxicology studies, including maximum tolerated dose (MTD) and potential off-target effects, are recommended for any new experimental model.
Conclusion
This compound is a valuable research tool for investigating the therapeutic potential of LSD1 inhibition in virology and hematology. The protocols provided herein offer a starting point for in vivo studies. Researchers should optimize these protocols based on their specific animal models and experimental objectives. Careful formulation and consistent administration are critical for obtaining reproducible results.
References
- 1. selleckchem.com [selleckchem.com]
- 2. apexbt.com [apexbt.com]
- 3. This compound | Histone Demethylases | Tocris Bioscience [tocris.com]
- 4. This compound | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 5. Inhibition of LSD1 by small molecule inhibitors stimulates fetal hemoglobin synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. immune-system-research.com [immune-system-research.com]
- 7. Comprehensive in Vitro Characterization of the LSD1 Small Molecule Inhibitor Class in Oncology - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. oncotarget.com [oncotarget.com]
Application Notes and Protocols: OG-L002 Treatment of HeLa and HFF Cells
For Researchers, Scientists, and Drug Development Professionals
Introduction
OG-L002 is a potent and specific small-molecule inhibitor of Lysine-specific demethylase 1 (LSD1), also known as KDM1A.[1][2][3] LSD1 is a flavin-dependent monoamine oxidase that plays a critical role in epigenetic regulation by demethylating histone H3 at lysine 4 (H3K4me1/2) and lysine 9 (H3K9me1/2), leading to transcriptional repression or activation.[4] Aberrant LSD1 activity has been implicated in the pathogenesis of various diseases, including cancer and viral infections.[4][5] In oncology, the overexpression of LSD1 is observed in numerous malignancies and is associated with poor prognosis.[4][6] this compound exhibits high selectivity for LSD1 with an IC50 of 20 nM.[1][2][3] These application notes provide detailed protocols for the treatment of human cervical cancer cells (HeLa) and human foreskin fibroblasts (HFF) with this compound and for assessing its biological effects.
Data Presentation
Table 1: In Vitro Efficacy of this compound
| Parameter | Cell Line | Value | Reference |
| IC50 (LSD1 Inhibition, cell-free) | - | 20 nM | [1][2][3] |
| IC50 (HSV IE Gene Expression) | HeLa | ~10 µM | [2][7] |
| IC50 (HSV IE Gene Expression) | HFF | ~3 µM | [2][7] |
| Viral Yield Reduction (HSV-1) | HeLa & HFF | ~100-fold | [2][7] |
| Cytotoxicity (CC50) | HeLa & HFF | >50 µM | [7] |
Table 2: Selectivity of this compound
| Target | IC50 | Fold Selectivity vs. LSD1 | Reference |
| LSD1 | 20 nM | 1x | [1] |
| MAO-B | 720 nM | 36x | [1][3] |
| MAO-A | 1380 nM | 69x | [1][3] |
Signaling Pathway
The primary mechanism of action of this compound involves the inhibition of LSD1, leading to alterations in histone methylation status and subsequent changes in gene expression. In the context of viral infection, particularly with Herpes Simplex Virus (HSV), LSD1 is recruited to viral immediate early (IE) gene promoters, where it demethylates repressive histone marks (H3K9me2), facilitating viral gene transcription. By inhibiting LSD1, this compound prevents the removal of these repressive marks, leading to the silencing of viral IE genes and a potent antiviral effect.[2][7]
Caption: Mechanism of this compound action on viral gene expression.
Experimental Protocols
Preparation of this compound Stock Solution
Materials:
-
This compound powder
-
Dimethyl sulfoxide (DMSO), cell culture grade
-
Sterile, nuclease-free microcentrifuge tubes
Protocol:
-
Prepare a 10 mM stock solution of this compound by dissolving the powder in fresh DMSO.[2]
-
Warm the tube at 37°C for 10 minutes and/or use an ultrasonic bath to ensure complete dissolution.[2]
-
Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles.
-
Store the stock solution at -20°C.[2] For long-term storage, -80°C is recommended.
Cell Culture and Maintenance
Materials:
-
HeLa cells and HFF cells
-
Dulbecco's Modified Eagle's Medium (DMEM)
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin solution
-
Trypsin-EDTA solution
-
Phosphate-Buffered Saline (PBS)
Protocol:
-
Culture HeLa and HFF cells in DMEM supplemented with 10% FBS and 1% Penicillin-Streptomycin.
-
Maintain the cells in a humidified incubator at 37°C with 5% CO2.
-
Subculture the cells every 2-3 days or when they reach 80-90% confluency.
Cytotoxicity Assay
This protocol determines the concentration of this compound that is toxic to the cells.
Caption: Workflow for determining the cytotoxicity of this compound.
Protocol:
-
Seed HeLa or HFF cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Prepare serial dilutions of this compound in culture medium. A final concentration range of 0.1 µM to 100 µM is recommended. Include a DMSO-only control corresponding to the highest concentration of DMSO used.
-
Remove the old medium from the cells and add 100 µL of the medium containing the different concentrations of this compound or DMSO control.
-
Incubate the plate for 12 hours.[1]
-
Assess cell viability using a standard method such as MTT, MTS, or a lactate dehydrogenase (LDH) release assay according to the manufacturer's instructions.
-
Measure the absorbance or fluorescence using a plate reader.
-
Calculate the percentage of cell viability relative to the DMSO control and determine the 50% cytotoxic concentration (CC50).
Inhibition of Viral Gene Expression (Example: HSV-1)
This protocol is designed to assess the inhibitory effect of this compound on viral gene expression.
Protocol:
-
Seed HeLa or HFF cells in 6-well plates and grow to 90-95% confluency.
-
Pretreat the cells with the desired concentrations of this compound (e.g., 1 µM, 3 µM, 10 µM, 50 µM) or DMSO control for 4 hours.[7]
-
Infect the cells with HSV-1 at a multiplicity of infection (MOI) of 0.1 PFU/cell.[7]
-
After a 2-hour incubation with the virus, harvest the cells.[7]
-
Isolate total RNA from the cells using a suitable RNA extraction kit.
-
Perform quantitative reverse transcription PCR (qRT-PCR) to measure the mRNA levels of viral immediate-early genes (e.g., ICP0, ICP4, ICP27) and a cellular housekeeping gene (e.g., GAPDH, RPLP0) for normalization.[7]
-
Calculate the relative gene expression levels compared to the DMSO-treated control to determine the inhibitory effect of this compound.
Viral Yield Reduction Assay
This assay quantifies the impact of this compound on the production of infectious viral particles.
Caption: Workflow for the viral yield reduction assay.
Protocol:
-
Follow steps 1-3 of the "Inhibition of Viral Gene Expression" protocol.
-
After infection, incubate the cells for 24 hours in the presence of this compound or DMSO.[7]
-
Harvest the cells and the supernatant.
-
Subject the samples to three cycles of freezing and thawing to lyse the cells and release the virus particles.
-
Clarify the lysate by centrifugation.
-
Determine the viral titer of the supernatant by performing a plaque assay on a permissive cell line (e.g., Vero cells).
-
Calculate the reduction in viral yield in this compound-treated cells compared to the DMSO control.
References
- 1. selleckchem.com [selleckchem.com]
- 2. apexbt.com [apexbt.com]
- 3. This compound | Histone Demethylases | Tocris Bioscience [tocris.com]
- 4. Pharmacological Inhibition of LSD1 for Cancer Treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 5. immune-system-research.com [immune-system-research.com]
- 6. LSD1 inhibitors for cancer treatment: Focus on multi-target agents and compounds in clinical trials - PMC [pmc.ncbi.nlm.nih.gov]
- 7. A Novel Selective LSD1/KDM1A Inhibitor Epigenetically Blocks Herpes Simplex Virus Lytic Replication and Reactivation from Latency - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for OG-L002 in Chromatin Immunoprecipitation (ChIP) Assays
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for utilizing OG-L002, a potent and specific inhibitor of Lysine-Specific Demethylase 1 (LSD1), in Chromatin Immunoprecipitation (ChIP) assays. This document outlines the mechanism of action of this compound, presents its key quantitative data, and offers a detailed protocol for its application in studying chromatin modifications and gene regulation.
Introduction to this compound
This compound is a powerful small molecule inhibitor of Lysine-Specific Demethylase 1 (LSD1), an enzyme crucial for regulating gene expression through the demethylation of histone H3 at lysine 4 (H3K4) and lysine 9 (H3K9).[1][2] By inhibiting LSD1, this compound leads to an increase in the methylation of these histone marks, which are associated with changes in chromatin structure and transcriptional activity.[3] Chromatin Immunoprecipitation (ChIP) is a widely used technique to investigate the in vivo interactions between proteins, such as modified histones, and specific genomic DNA regions.[4][5] The combination of this compound treatment with ChIP assays provides a robust method to elucidate the role of LSD1 in gene regulation and to identify the genomic targets of its activity.
Mechanism of Action of this compound
This compound specifically inhibits the demethylase activity of LSD1. This inhibition prevents the removal of methyl groups from mono- and di-methylated H3K4 and H3K9. The resulting hypermethylation of these histone residues alters the chromatin landscape, typically leading to the repression of target gene expression. The following diagram illustrates this proposed signaling pathway.
Quantitative Data for this compound
The following table summarizes the key in vitro and in vivo parameters of this compound.
| Parameter | Value | Species/Cell Type | Assay Type | Reference |
| IC₅₀ | 20 nM | - | Cell-free LSD1 demethylase assay | [3] |
| Selectivity | 36-fold over MAO-B | - | Cell-free enzyme assay | [3] |
| 69-fold over MAO-A | - | Cell-free enzyme assay | [3] | |
| Effective Concentration | ~3-10 µM | HeLa and HFF cells | Inhibition of HSV IE gene expression | [3] |
| In Vivo Dosage | 6 to 40 mg/kg | BALB/c mice | Repression of HSV primary infection | [3] |
Application of this compound in ChIP Assays
The primary application of this compound in the context of ChIP is to investigate the genome-wide or locus-specific consequences of LSD1 inhibition. By treating cells with this compound prior to performing a ChIP assay, researchers can identify genes and regulatory regions that are under the control of LSD1. A typical experimental design involves treating cells with this compound or a vehicle control (e.g., DMSO), followed by a ChIP assay using antibodies specific for histone modifications such as H3K4me2 or H3K9me2. The resulting DNA can be analyzed by qPCR to assess changes at specific loci or by next-generation sequencing (ChIP-seq) for a genome-wide analysis.
Experimental Workflow for ChIP
The diagram below outlines the major steps involved in a typical ChIP experiment following cell treatment with this compound.
Detailed Protocol for ChIP using this compound
This protocol is designed for cultured mammalian cells grown on a 150 mm dish (approximately 2-5 x 10⁷ cells).[5] Adjust volumes and cell numbers accordingly for different culture formats.
Part 1: Cell Culture and Treatment with this compound
-
Cell Culture: Culture cells to approximately 80-90% confluency in the appropriate growth medium. For each experimental condition (e.g., this compound treated and vehicle control), prepare a sufficient number of plates. A minimum of 2 x 10⁶ cells per immunoprecipitation is recommended.[6]
-
This compound Preparation: Prepare a stock solution of this compound in fresh DMSO.[3] For example, a 10 mM stock solution.
-
Cell Treatment: Treat the cells with the desired final concentration of this compound (e.g., 1-10 µM) or an equivalent volume of DMSO for the vehicle control. The incubation time should be determined based on the experimental goals, but a 12-24 hour treatment is a common starting point.[3]
Part 2: Cross-linking and Cell Harvesting
-
Cross-linking: To cross-link proteins to DNA, add formaldehyde directly to the culture medium to a final concentration of 1%.[7] For 25 ml of media, add 0.68 ml of 37% formaldehyde.[8]
-
Incubation: Gently rock the plates for 10 minutes at room temperature.[7][8]
-
Quenching: Stop the cross-linking by adding glycine to a final concentration of 125 mM (e.g., add 1.4 ml of 2.5 M glycine to 25 ml of media).[7]
-
Incubation: Rock for 5 minutes at room temperature.[7]
-
Harvesting: Wash the cells three times with ice-cold 1X PBS.[8] Scrape the cells into 1 ml of ice-cold PBS containing protease inhibitors and collect by centrifugation at 700 x g for 4 minutes at 4°C.[8]
Part 3: Cell Lysis and Chromatin Shearing
-
Cell Lysis: Resuspend the cell pellet in a cell lysis buffer supplemented with protease inhibitors.[7] Incubate on ice for 15 minutes.[7]
-
Nuclear Lysis: Centrifuge to pellet the nuclei and resuspend in a nuclear lysis buffer.
-
Chromatin Shearing (Sonication): Sonicate the nuclear lysate to shear the chromatin into fragments of 200-1000 bp.[9] Optimal sonication conditions must be determined empirically for each cell type and instrument.
-
Clarification: Centrifuge at high speed (e.g., 12,000 rpm) for 10 minutes at 4°C to pellet cell debris.[7] The supernatant contains the soluble chromatin.
Part 4: Immunoprecipitation
-
Pre-clearing (Optional but Recommended): To reduce non-specific background, incubate the chromatin with Protein A/G agarose or magnetic beads for 1-2 hours at 4°C with rotation.[6]
-
Input Sample: Save a small aliquot (e.g., 2%) of the pre-cleared chromatin to serve as the "input" control.
-
Antibody Incubation: Add the primary antibody (e.g., anti-H3K4me2, anti-H3K9me2, or a negative control IgG) to the remaining chromatin and incubate overnight at 4°C with rotation. The optimal antibody concentration should be determined empirically (typically 2-5 µg).
-
Immune Complex Capture: Add Protein A/G beads to each sample and incubate for 2-4 hours at 4°C with rotation to capture the antibody-protein-DNA complexes.[4]
Part 5: Washing and Elution
-
Washing: Pellet the beads by centrifugation and wash them sequentially with low salt wash buffer, high salt wash buffer, LiCl wash buffer, and TE buffer to remove non-specifically bound chromatin.[9] Perform each wash for 5-10 minutes at 4°C with rotation.[4]
-
Elution: Elute the protein-DNA complexes from the beads by adding elution buffer (e.g., 1% SDS, 0.1 M NaHCO₃) and incubating at 65°C for 15-30 minutes with gentle vortexing.[8][10] Pellet the beads and transfer the supernatant to a new tube. Repeat the elution and combine the eluates.
Part 6: Reverse Cross-linking and DNA Purification
-
Reverse Cross-linking: Add NaCl to a final concentration of 0.2-0.3 M to the eluted samples and the input control.[8] Incubate at 65°C for 4-5 hours or overnight to reverse the formaldehyde cross-links.[8]
-
RNase and Proteinase K Treatment: Add RNase A and incubate at 37°C for 1 hour, followed by the addition of Proteinase K and incubation at 45-55°C for 1-2 hours to digest RNA and proteins.[8][11]
-
DNA Purification: Purify the DNA using a PCR purification kit or by phenol:chloroform extraction followed by ethanol precipitation.[8] Elute the purified DNA in a small volume of TE buffer or nuclease-free water.
Part 7: Downstream Analysis
-
Quantitative PCR (qPCR): Use the purified DNA to perform qPCR with primers specific to the gene regulatory regions of interest. Analyze the enrichment of the target sequence in the this compound-treated samples relative to the vehicle control and normalized to the input DNA.
-
ChIP-sequencing (ChIP-seq): Prepare a sequencing library from the purified DNA for high-throughput sequencing to identify the genome-wide binding sites of the histone modification of interest.
Reagents and Buffers
-
Protease Inhibitor Cocktail: Commercially available or a custom mix (e.g., PMSF, aprotinin, leupeptin).
-
10X Glycine: 2.5 M in nuclease-free water.
-
Cell Lysis Buffer: e.g., 50 mM Tris-HCl pH 8.0, 10 mM EDTA, 1% SDS, plus protease inhibitors.
-
Nuclear Lysis/Sonication Buffer: e.g., 50 mM Tris-HCl pH 8.1, 10 mM EDTA, 1% SDS, plus protease inhibitors.
-
Low Salt Wash Buffer: e.g., 0.1% SDS, 1% Triton X-100, 2 mM EDTA, 20 mM Tris-HCl pH 8.1, 150 mM NaCl.
-
High Salt Wash Buffer: e.g., 0.1% SDS, 1% Triton X-100, 2 mM EDTA, 20 mM Tris-HCl pH 8.1, 500 mM NaCl.
-
LiCl Wash Buffer: e.g., 0.25 M LiCl, 1% NP-40, 1% deoxycholate, 1 mM EDTA, 10 mM Tris-HCl pH 8.1.
-
TE Buffer: 10 mM Tris-HCl pH 8.0, 1 mM EDTA.
-
Elution Buffer: 1% SDS, 0.1 M NaHCO₃ (prepare fresh).[8]
These notes and protocols provide a framework for investigating the functional consequences of LSD1 inhibition by this compound. Researchers should optimize specific steps, such as treatment conditions, antibody concentrations, and sonication parameters, for their particular experimental system.
References
- 1. oncotarget.com [oncotarget.com]
- 2. Histone Demethylase LSD1 Inhibitors Prevent Cell Growth by Regulating Gene Expression in Esophageal Squamous Cell Carcinoma Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. selleckchem.com [selleckchem.com]
- 4. rockland.com [rockland.com]
- 5. Chromatin Immunoprecipitation (ChIP) Protocol | Rockland [rockland.com]
- 6. A Step-by-Step Guide to Successful Chromatin Immunoprecipitation (ChIP) Assays | Thermo Fisher Scientific - TR [thermofisher.com]
- 7. ChIP Protocol | Proteintech Group [ptglab.com]
- 8. med.upenn.edu [med.upenn.edu]
- 9. ChIP Assay for Cell Culture [bio-protocol.org]
- 10. Simple ChIP Assay Protocol (Agarose Beads) | Cell Signaling Technology [cellsignal.com]
- 11. Chromatin Immunoprecipitation (ChIP) Protocol for Low-abundance Embryonic Samples - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Assessing OG-L002 Efficacy in Viral Inhibition
For Researchers, Scientists, and Drug Development Professionals
Introduction
OG-L002 is a potent and specific inhibitor of Lysine-Specific Demethylase 1 (LSD1), an enzyme involved in epigenetic regulation.[1][2] Inhibition of LSD1 by this compound has been shown to suppress the replication of several viruses, including Herpes Simplex Virus (HSV), Human Cytomegalovirus (hCMV), and Adenovirus.[3] This document provides detailed application notes and experimental protocols for assessing the antiviral efficacy of this compound.
The mechanism of action for this compound's antiviral activity involves the inhibition of LSD1, which is recruited to viral immediate-early (IE) gene promoters.[1] This inhibition leads to an increase in repressive histone methylation (e.g., H3K9me2) on these promoters, effectively silencing viral gene expression and blocking the viral lytic cycle.[1]
Data Presentation
The following tables summarize the quantitative data on the efficacy of this compound in inhibiting viral replication.
Table 1: In Vitro Inhibitory Concentration (IC50) of this compound
| Parameter | Virus | Cell Line | IC50 | Reference |
| IE Gene Expression | HSV-1 | HeLa | ~10 µM | [3] |
| IE Gene Expression | HSV-1 | HFF | ~3 µM | [3] |
| Cell-free Assay | - | - | 20 nM | [2] |
Table 2: Dose-Dependent Inhibition of HSV-1 IE Gene Expression by this compound in HeLa Cells
| This compound Concentration (µM) | Inhibition of ICP4 mRNA Levels (relative to DMSO control) | Inhibition of ICP27 mRNA Levels (relative to DMSO control) | Reference |
| 10 | Significant Inhibition | Significant Inhibition | [3] |
| 50 | Potent Inhibition | Potent Inhibition | [3] |
Table 3: Effect of this compound on HSV-1 Viral Yield
| Cell Line | This compound Concentration (µM) | Viral Yield Reduction | Reference |
| HeLa | 50 | ~100-fold | [3] |
| HFF | 50 | ~100-fold | [3] |
Mandatory Visualizations
Caption: Mechanism of this compound viral inhibition.
Caption: Plaque Reduction Assay Workflow.
Experimental Protocols
Plaque Reduction Neutralization Assay (PRNA) for HSV-1
This assay determines the concentration of this compound required to reduce the number of viral plaques by 50% (IC50).
Materials:
-
Vero or HeLa cells
-
Herpes Simplex Virus-1 (HSV-1) stock of known titer
-
This compound
-
Dulbecco's Modified Eagle Medium (DMEM)
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin
-
Trypsin-EDTA
-
Phosphate-Buffered Saline (PBS)
-
Methylcellulose overlay medium (e.g., 2% methylcellulose in DMEM with 2% FBS)
-
Crystal Violet staining solution (0.1% w/v in 20% ethanol)
-
6-well plates
Protocol:
-
Cell Seeding: Seed Vero or HeLa cells in 6-well plates at a density that will result in a confluent monolayer the next day (e.g., 5 x 10^5 cells/well). Incubate at 37°C with 5% CO2.
-
Compound Preparation: Prepare a series of dilutions of this compound in DMEM. A typical concentration range to test would be from 0.1 µM to 100 µM, based on the known IC50 values. Include a DMSO-only control.
-
Pre-treatment: When cells are confluent, remove the growth medium and wash once with PBS. Add 1 ml of the prepared this compound dilutions or DMSO control to each well. Incubate for 4 hours at 37°C.[3]
-
Virus Infection: Prepare a virus dilution in DMEM calculated to produce 50-100 plaques per well. After the pre-treatment incubation, remove the compound-containing medium and infect the cells with 200 µl of the virus dilution. Incubate for 1 hour at 37°C, rocking the plates every 15 minutes to ensure even distribution of the virus.[4]
-
Overlay: After the 1-hour infection period, aspirate the virus inoculum and gently add 2 ml of the methylcellulose overlay medium to each well.
-
Incubation: Incubate the plates at 37°C with 5% CO2 for 2-3 days, or until plaques are visible.
-
Staining: Aspirate the overlay medium and fix the cells with 10% formalin for at least 30 minutes. After fixation, remove the formalin and stain the cells with Crystal Violet solution for 15-30 minutes. Gently wash the wells with water to remove excess stain and allow the plates to air dry.
-
Plaque Counting and Analysis: Count the number of plaques in each well. Calculate the percentage of inhibition for each this compound concentration compared to the DMSO control using the formula: % Inhibition = [1 - (Number of plaques in treated well / Number of plaques in control well)] x 100 Determine the IC50 value by plotting the percent inhibition against the log of the this compound concentration and fitting the data to a dose-response curve.[5]
Tissue Culture Infectious Dose (TCID50) Assay for hCMV
This assay is used to determine the viral titer and the inhibitory effect of this compound on viruses that do not form distinct plaques, such as some strains of hCMV.
Materials:
-
Human Foreskin Fibroblasts (HFFs)
-
Human Cytomegalovirus (hCMV) stock
-
This compound
-
DMEM with 10% FBS
-
96-well plates
Protocol:
-
Cell Seeding: Seed HFFs in a 96-well plate at a density that will form a confluent monolayer (e.g., 2 x 10^4 cells/well). Incubate overnight.
-
Compound and Virus Preparation: Prepare serial dilutions of this compound in DMEM. In separate tubes, prepare 10-fold serial dilutions of the hCMV stock.
-
Treatment and Infection: Remove the growth medium from the cells. Add 50 µl of each this compound dilution to the wells (in replicates, e.g., 8 wells per concentration). Then, add 50 µl of each virus dilution to the corresponding wells. Include a cell control (no virus, no compound) and a virus control (virus, no compound).
-
Incubation: Incubate the plate at 37°C with 5% CO2 for 7-14 days, or until cytopathic effect (CPE) is observed in the virus control wells.[2][6]
-
CPE Observation: Daily, observe the wells for the presence of CPE (e.g., cell rounding, detachment). Record the number of positive wells (showing CPE) for each dilution.
-
TCID50 Calculation: Calculate the TCID50/ml using the Reed-Muench or Spearman-Kärber method.[7] To assess the efficacy of this compound, compare the TCID50 values in the presence of different concentrations of the compound to the virus control. A reduction in the viral titer indicates inhibition.
Quantitative PCR (qPCR) for Adenovirus Viral Load
This assay quantifies the amount of viral DNA in infected cells to determine the inhibitory effect of this compound on viral replication.[8]
Materials:
-
A549 cells (or other permissive cell line for Adenovirus)
-
Adenovirus stock
-
This compound
-
DMEM with 10% FBS
-
DNA extraction kit
-
qPCR master mix
-
Primers and probe specific for an Adenovirus gene (e.g., Hexon)
-
qPCR instrument
-
24-well plates
Protocol:
-
Cell Seeding and Treatment: Seed A549 cells in a 24-well plate and grow to confluence. Pre-treat the cells with various concentrations of this compound for 4 hours.
-
Infection: Infect the cells with Adenovirus at a known multiplicity of infection (MOI).
-
Incubation: Incubate for a set period (e.g., 24 or 48 hours) to allow for viral replication.
-
DNA Extraction: Wash the cells with PBS and lyse them. Extract total DNA from the cells using a commercial DNA extraction kit according to the manufacturer's instructions.[9]
-
qPCR: Set up the qPCR reaction using a master mix, primers, probe, and the extracted DNA. Use a standard curve of a plasmid containing the target viral gene to quantify the viral DNA copy number. Run the qPCR on a real-time PCR instrument.[10][11]
-
Data Analysis: Determine the viral DNA copy number in each sample from the standard curve. Compare the viral load in this compound-treated cells to the DMSO-treated control cells to determine the extent of viral replication inhibition.[12]
References
- 1. Inhibition of LSD1 reduces herpesvirus infection, shedding, and recurrence by promoting epigenetic suppression of viral genomes - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Antiviral Properties of the LSD1 Inhibitor SP-2509 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. A Novel Selective LSD1/KDM1A Inhibitor Epigenetically Blocks Herpes Simplex Virus Lytic Replication and Reactivation from Latency - PMC [pmc.ncbi.nlm.nih.gov]
- 4. biorxiv.org [biorxiv.org]
- 5. Screening and verification of antiviral compounds against HSV-1 using a method based on a plaque inhibition assay - PMC [pmc.ncbi.nlm.nih.gov]
- 6. In Vitro and In Silico Analysis of the Inhibitory Activity of EGCG-Stearate against Herpes Simplex Virus-2 [mdpi.com]
- 7. Frontiers | A Novel Method to Titrate Herpes Simplex Virus-1 (HSV-1) Using Laser-Based Scanning of Near-Infrared Fluorophores Conjugated Antibodies [frontiersin.org]
- 8. Human cytomegalovirus attenuates AKT activity by destabilizing insulin receptor substrate proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 9. A rapid Q-PCR titration protocol for adenovirus and helper-dependent adenovirus vectors that produces biologically relevant results - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Frontiers | A qPCR-Based Method for Quantification of RCA Contaminants in Oncolytic Adenovirus Products [frontiersin.org]
- 11. Multiplexed, Real-Time PCR for Quantitative Detection of Human Adenovirus - PMC [pmc.ncbi.nlm.nih.gov]
- 12. The Antiviral Activity of Approved and Novel Drugs against HIV-1 Mutations Evaluated under the Consideration of Dose-Response Curve Slope | PLOS One [journals.plos.org]
Application Notes and Protocols for OG-L002 in Epigenetic Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
OG-L002 is a potent and specific small molecule inhibitor of Lysine-Specific Demethylase 1 (LSD1/KDM1A), a key epigenetic enzyme responsible for the demethylation of histone H3 at lysine 4 (H3K4) and lysine 9 (H3K9).[1] As a flavin-dependent monoamine oxidase, LSD1 plays a critical role in transcriptional regulation, and its dysregulation is implicated in various diseases, including cancer and viral infections. This compound offers a valuable tool for studying the functional role of LSD1 in these processes and for exploring its therapeutic potential. These application notes provide detailed protocols for the use of this compound in epigenetic studies, with a focus on determining optimal treatment duration and concentration.
Mechanism of Action
This compound specifically inhibits the demethylase activity of LSD1.[1] LSD1 primarily removes methyl groups from mono- and di-methylated H3K4 (H3K4me1/2), marks associated with transcriptional repression, and mono- and di-methylated H3K9 (H3K9me1/2), marks also linked to gene silencing. By inhibiting LSD1, this compound leads to an accumulation of these methylation marks at specific gene promoters, resulting in the modulation of gene expression. Notably, in the context of viral infections such as Herpes Simplex Virus (HSV), LSD1 is recruited to viral immediate-early (IE) gene promoters to remove repressive H3K9 methylation, thereby facilitating viral gene expression. This compound blocks this process, leading to the suppression of viral replication.[2][3][4][5][6]
Quantitative Data Summary
The following tables summarize the quantitative data for this compound from various in vitro studies.
Table 1: Inhibitory Activity of this compound
| Target | Assay Type | IC50 | Selectivity | Reference |
| LSD1/KDM1A | Cell-free demethylase assay | 20 nM | 36-fold over MAO-B, 69-fold over MAO-A | [1] |
| HSV IE Gene Expression | HeLa Cells | ~10 µM | - | [1][7] |
| HSV IE Gene Expression | HFF Cells | ~3 µM | - | [1][7] |
Table 2: Recommended Concentration Ranges for In Vitro Studies
| Assay | Cell Line | Concentration Range | Recommended Starting Concentration | Reference |
| Inhibition of Viral Gene Expression | HeLa, HFF | 1 - 50 µM | 10 µM | [1] |
| Chromatin Immunoprecipitation (ChIP) | HeLa | 50 µM | 50 µM | [8] |
| Cell Viability/Cytotoxicity | HeLa, HFF | 1 - 100 µM | 10 µM | [1] |
| Fetal Hemoglobin Induction | Primary Human Erythroid Progenitors | 0.05 - 0.1 µM | 0.05 µM | [9] |
Signaling Pathway
The following diagram illustrates the mechanism of action of this compound in the context of viral gene regulation.
Caption: Mechanism of this compound action on viral gene expression.
Experimental Protocols
Cell Culture and this compound Treatment
This protocol provides a general guideline for treating adherent cell lines with this compound.
Materials:
-
Adherent cells (e.g., HeLa, HFF)
-
Complete growth medium (e.g., DMEM with 10% FBS)
-
This compound (stock solution in DMSO)
-
DMSO (vehicle control)
-
Phosphate-buffered saline (PBS)
-
Cell culture plates/flasks
Procedure:
-
Seed cells in appropriate culture vessels and grow to the desired confluency (typically 70-80%).
-
Prepare working solutions of this compound in complete growth medium. A serial dilution is recommended to determine the optimal concentration. Prepare a vehicle control with the same final concentration of DMSO.
-
Remove the old medium from the cells and wash once with PBS.
-
Add the medium containing this compound or vehicle control to the cells.
-
Incubate the cells for the desired duration (e.g., 4, 12, 24, or 48 hours) at 37°C in a humidified incubator with 5% CO2. The optimal treatment time will depend on the specific assay and cell type.
Chromatin Immunoprecipitation (ChIP)
This protocol is adapted from studies investigating the effect of this compound on histone methylation at viral promoters.[8]
Materials:
-
HeLa cells treated with this compound (50 µM for 4 hours) or vehicle control
-
Formaldehyde (37%)
-
Glycine
-
Cell lysis buffer
-
Nuclear lysis buffer
-
Sonicator
-
Antibodies: anti-H3K9me2, anti-Histone H3 (as a loading control), and Normal Rabbit IgG (as a negative control)
-
Protein A/G magnetic beads
-
Wash buffers (low salt, high salt, LiCl)
-
Elution buffer
-
RNase A
-
Proteinase K
-
DNA purification kit
-
qPCR primers for target promoters (e.g., HSV ICP0, ICP27) and control regions
Experimental Workflow:
Caption: Chromatin Immunoprecipitation (ChIP) experimental workflow.
Procedure:
-
Cross-linking: Treat cells with 1% formaldehyde for 10 minutes at room temperature. Quench the reaction with glycine.
-
Cell Lysis and Chromatin Shearing: Lyse the cells to release the nuclei. Resuspend the nuclear pellet in a lysis buffer and sonicate to shear the chromatin to fragments of 200-1000 bp.
-
Immunoprecipitation: Pre-clear the chromatin with protein A/G beads. Incubate the chromatin overnight at 4°C with the primary antibody (anti-H3K9me2, anti-H3, or IgG).
-
Immune Complex Capture: Add protein A/G beads to capture the antibody-chromatin complexes.
-
Washing: Wash the beads sequentially with low salt, high salt, and LiCl wash buffers to remove non-specific binding.
-
Elution and Cross-link Reversal: Elute the chromatin from the beads and reverse the cross-links by heating at 65°C. Treat with RNase A and Proteinase K.
-
DNA Purification: Purify the DNA using a standard DNA purification kit.
-
qPCR Analysis: Perform qPCR using primers specific for the gene promoters of interest. Analyze the data as a percentage of input.
Quantitative Reverse Transcription PCR (qRT-PCR)
This protocol is for analyzing the effect of this compound on viral immediate-early (IE) gene expression.
Materials:
-
Cells treated with a dose-range of this compound for a specific time course
-
RNA extraction kit
-
Reverse transcriptase and cDNA synthesis kit
-
qPCR master mix (e.g., SYBR Green)
-
qPCR instrument
-
Primers for viral IE genes (e.g., HSV ICP4, ICP27) and a housekeeping gene (e.g., GAPDH)
Procedure:
-
RNA Extraction: Extract total RNA from the treated and control cells using a commercial RNA extraction kit.
-
cDNA Synthesis: Synthesize cDNA from the extracted RNA using a reverse transcriptase kit.
-
qPCR: Set up the qPCR reaction with the cDNA, qPCR master mix, and specific primers.
-
Data Analysis: Analyze the qPCR data using the ΔΔCt method to determine the relative fold change in gene expression, normalized to the housekeeping gene.
Cell Viability Assay (MTT Assay)
This assay is used to determine the cytotoxic effects of this compound.
Materials:
-
Cells seeded in a 96-well plate
-
This compound at various concentrations
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 N HCl in 10% SDS)
-
96-well plate reader
Procedure:
-
Seed cells in a 96-well plate and allow them to attach overnight.
-
Treat the cells with a serial dilution of this compound for the desired time (e.g., 24, 48, 72 hours). Include untreated and vehicle-treated controls.
-
Add MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to form formazan crystals.
-
Add the solubilization solution to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a plate reader.
-
Calculate the percentage of cell viability relative to the untreated control.
Conclusion
This compound is a valuable research tool for investigating the role of LSD1 in epigenetic regulation. The provided protocols offer a starting point for designing and conducting experiments to elucidate the effects of LSD1 inhibition on gene expression, viral replication, and cell viability. It is recommended to optimize treatment concentrations and durations for each specific cell line and experimental setup.
References
- 1. selleckchem.com [selleckchem.com]
- 2. journals.asm.org [journals.asm.org]
- 3. journals.asm.org [journals.asm.org]
- 4. The Histone Demethylase LSD1/ZNF217/CoREST Complex is a Major Restriction Factor of Epstein-Barr Virus Lytic Reactivation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. A novel selective LSD1/KDM1A inhib ... | Article | H1 Connect [archive.connect.h1.co]
- 6. A novel selective LSD1/KDM1A inhibitor epigenetically blocks herpes simplex virus lytic replication and reactivation from latency - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. medchemexpress.com [medchemexpress.com]
- 8. researchgate.net [researchgate.net]
- 9. Inhibition of LSD1 by small molecule inhibitors stimulates fetal hemoglobin synthesis - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
troubleshooting OG-L002 insolubility in aqueous solutions
This guide provides troubleshooting advice and answers to frequently asked questions regarding the solubility of OG-L002 in aqueous solutions for researchers, scientists, and drug development professionals.
Frequently Asked Questions (FAQs)
Q1: I am trying to dissolve this compound directly into my aqueous buffer (e.g., PBS, cell culture media), but it won't dissolve. Why is this happening?
A1: this compound is inherently insoluble in water and aqueous solutions.[1] Its hydrophobic chemical structure prevents it from readily dissolving in polar solvents like water. Direct addition to buffers will result in suspension or precipitation. A stock solution in an appropriate organic solvent must be prepared first.
Q2: What is the recommended solvent for preparing a high-concentration stock solution of this compound?
A2: Dimethyl sulfoxide (DMSO) is the recommended solvent for creating a primary stock solution.[1][2][3] this compound exhibits high solubility in DMSO, allowing for the preparation of concentrated stocks that can be stored and diluted for experiments. For optimal results, use fresh, anhydrous-grade DMSO, as absorbed moisture can reduce the compound's solubility.[3]
Q3: My this compound is slow to dissolve in DMSO. Are there any techniques to speed up this process?
A3: Yes, if you observe slow dissolution, you can gently warm the solution to 37°C for approximately 10 minutes.[1][4] Additionally, brief sonication in an ultrasonic bath can help break up solid particles and facilitate complete dissolution.[1][4]
Q4: I observed a precipitate after diluting my DMSO stock solution into my aqueous experimental medium. How can I prevent this?
A4: This is a common issue known as "crashing out," where the compound precipitates when transferred from a high-solubility organic solvent to a low-solubility aqueous environment. To prevent this, it is critical to use a co-solvent system or a specific formulation. Avoid diluting the DMSO stock more than 1:1000 directly into the aqueous medium, as the final DMSO concentration should typically be kept below 0.1% to avoid solvent-induced artifacts in biological assays. For higher required concentrations of this compound, a formulation using excipients like PEG300 and Tween-80 is necessary (see Protocol 2).
Q5: How should I properly store this compound as a solid and in solution to ensure its stability?
A5: The solid powder form of this compound should be stored at -20°C.[1] Once dissolved in a solvent like DMSO, stock solutions should be aliquoted into single-use volumes to avoid repeated freeze-thaw cycles and stored at -80°C for long-term stability (up to one year) or at -20°C for shorter periods (up to one month).[3]
Solubility Data Summary
The solubility of this compound varies significantly across different solvents and solvent systems. The following table summarizes quantitative data from various suppliers. Note that actual solubility may vary slightly due to batch-to-batch differences.
| Solvent/System | Concentration | Molar Equivalent (MW: 225.29) | Source |
| Water (H₂O) | Insoluble | N/A | [1] |
| DMSO | ≥ 100 mg/mL | ~443.9 mM | [5] |
| DMSO | 50 mg/mL | ~221.9 mM | [2] |
| DMSO | 45 mg/mL | ~199.7 mM | [3] |
| DMF | 50 mg/mL | ~221.9 mM | [2] |
| Ethanol | 10 mg/mL | ~44.4 mM | [2] |
| Ethanol | ≥ 6.82 mg/mL | ~30.3 mM | [1] |
| DMSO:PBS (pH 7.2) (1:1) | 0.5 mg/mL | ~2.2 mM | [2] |
| 10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline | ≥ 1.67 mg/mL | ~7.4 mM | [5] |
Troubleshooting Guide: Insolubility in Aqueous Solutions
This guide addresses the common issue of this compound precipitation upon dilution into aqueous media.
Problem: A precipitate forms when the this compound DMSO stock solution is added to the final experimental buffer or cell culture medium.
Caption: Troubleshooting workflow for this compound precipitation.
Experimental Protocols
Protocol 1: Preparation of a High-Concentration DMSO Stock Solution
This protocol details the steps for correctly dissolving this compound to create a stable, high-concentration stock.
Materials:
-
This compound (solid powder)
-
Anhydrous, sterile DMSO
-
Sterile microcentrifuge tubes or vials
-
Vortexer
-
Water bath or sonicator (optional)
Methodology:
-
Equilibrate the this compound vial to room temperature before opening to prevent moisture condensation.
-
Weigh the desired amount of this compound powder in a sterile tube.
-
Add the calculated volume of anhydrous DMSO to achieve the target concentration (e.g., 100 mg/mL or ~444 mM).
-
Vortex the solution thoroughly for 1-2 minutes until the solid is completely dissolved.
-
Troubleshooting: If the compound does not fully dissolve, warm the tube at 37°C for 10 minutes and/or sonicate for 5 minutes.[1][4]
-
Once fully dissolved, aliquot the stock solution into single-use volumes in sterile tubes.
-
Store the aliquots at -80°C for long-term storage.
Caption: Workflow for preparing an this compound DMSO stock solution.
Protocol 2: Preparation of an Aqueous Working Solution using a Co-solvent System
This protocol provides a method for preparing a ready-to-use aqueous solution of this compound for in vitro or in vivo experiments, adapted from established formulations.[3][5][6] This method is designed to maintain solubility in an aqueous environment.
Materials:
-
This compound DMSO stock solution (e.g., 20 mg/mL)
-
PEG300 (Polyethylene glycol 300)
-
Tween-80 (Polysorbate 80)
-
Sterile deionized water (ddH₂O) or saline
-
Sterile tubes
Methodology (Example for a 1 mL final solution):
-
Begin with a clarified this compound stock solution in DMSO (e.g., 20 mg/mL).
-
In a sterile tube, add 400 µL of PEG300 .
-
Add 50 µL of the 20 mg/mL this compound DMSO stock to the PEG300. Mix thoroughly by vortexing or pipetting until the solution is clear. This step is crucial; the compound must be fully dissolved in the PEG300/DMSO mixture.
-
Add 50 µL of Tween-80 to the mixture. Mix again until the solution is homogeneous and clear.
-
Slowly add 500 µL of ddH₂O or saline to the mixture while vortexing or stirring to bring the final volume to 1 mL. This slow addition helps prevent precipitation.
-
The final solution contains 1 mg/mL this compound in a vehicle of 5% DMSO, 40% PEG300, 5% Tween-80, and 50% aqueous buffer. This solution should be prepared fresh and used immediately for optimal results.[3][6]
Mechanism of Action: LSD1 Inhibition
This compound is a potent inhibitor of Lysine-Specific Demethylase 1 (LSD1), an enzyme that plays a key role in epigenetic regulation by removing methyl groups from histones.[1][2] Specifically, LSD1 demethylates mono- and di-methylated Histone 3 at Lysine 4 (H3K4me1/2) and Lysine 9 (H3K9me1/2). The removal of these methyl marks, particularly at H3K9, can lead to the activation of gene expression. By inhibiting LSD1, this compound prevents this demethylation, maintaining a repressive chromatin state and blocking gene transcription, an action that has been leveraged to inhibit viral replication.[1][2]
Caption: this compound inhibits the LSD1 demethylation pathway.
References
mitigating OG-L002 cytotoxicity at high concentrations
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the LSD1 inhibitor, OG-L002. The information provided addresses common issues, particularly the mitigation of cytotoxicity at high concentrations.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
This compound is a potent and specific inhibitor of Lysine-Specific Demethylase 1 (LSD1), with an IC50 of 20 nM in cell-free assays.[1] LSD1 is a histone demethylase that removes methyl groups from histone H3 at lysine 4 (H3K4) and lysine 9 (H3K9), leading to transcriptional repression of target genes. By inhibiting LSD1, this compound prevents the demethylation of these histone marks, leading to an increase in repressive chromatin on gene promoters and subsequent downregulation of gene expression. This mechanism is particularly effective in inhibiting the replication of viruses like Herpes Simplex Virus (HSV) by suppressing the expression of their immediate early genes.[1]
Q2: At what concentrations does this compound typically exhibit cytotoxicity?
The cytotoxic profile of this compound is cell-type dependent. In studies with HeLa and Human Foreskin Fibroblast (HFF) cells, no significant toxicity was observed at concentrations up to 50 µM.[1] However, in human induced pluripotent stem cells (hiPSCs), cytotoxic effects were noted at concentrations greater than 40 µM, a level that may be challenging to achieve in vivo. It is crucial to determine the specific cytotoxic concentration (CC50) for your cell line of interest.
Q3: What are the potential mechanisms behind this compound-induced cytotoxicity at high concentrations?
While the precise mechanisms are not fully elucidated for this compound, high concentrations of LSD1 inhibitors can induce cytotoxicity through several pathways:
-
Induction of Apoptosis: Inhibition of LSD1 has been shown to induce apoptosis in various cancer cell lines.[2][3][4] This can occur through the downregulation of anti-apoptotic proteins such as Bcl-2 and Mcl-1, and the activation of caspase cascades.[3][4]
-
Induction of Autophagy: Some studies suggest that LSD1 inhibition can trigger autophagy, a cellular self-degradation process that can lead to cell death if sustained or excessive.[2]
-
Perturbation of Key Signaling Pathways: LSD1 inhibition can impact critical cell survival pathways, including the PI3K/Akt/mTOR and NF-κB pathways.[3][5]
-
Oxidative Stress: Certain LSD1 inhibitors have been shown to deplete glutathione levels, a key antioxidant, leading to increased reactive oxygen species (ROS) and oxidative stress-induced cell death.
Q4: How can I mitigate the cytotoxic effects of this compound in my experiments?
Several strategies can be employed to minimize cytotoxicity:
-
Dose Optimization: The most straightforward approach is to perform a dose-response experiment to identify the optimal concentration that provides the desired biological effect with minimal toxicity.
-
Time-Course Experiments: Reducing the incubation time with this compound may lessen cytotoxic effects while still allowing for the desired biological activity.
-
Antioxidant Supplementation: If cytotoxicity is suspected to be mediated by oxidative stress, co-treatment with an antioxidant like N-acetylcysteine (NAC) or glutathione may be beneficial.
-
Serum Concentration: Ensure that the serum concentration in your culture medium is optimal for your cell line, as serum components can sometimes interact with compounds and influence their activity and toxicity.
-
Formulation: For in vitro studies, ensure this compound is fully solubilized in a suitable solvent (e.g., DMSO) at a stock concentration that allows for minimal final solvent concentration in the culture medium (typically <0.1%).
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| High levels of cell death observed at expected non-toxic concentrations. | 1. Incorrect concentration calculation. 2. Cell line is particularly sensitive to this compound. 3. Sub-optimal cell culture conditions (e.g., high cell density, nutrient depletion). 4. Contamination of cell culture. | 1. Double-check all calculations and dilutions. 2. Perform a detailed dose-response cytotoxicity assay (e.g., MTT, LDH) to determine the CC50 for your specific cell line. 3. Ensure cells are seeded at an appropriate density and have fresh media. 4. Check for signs of microbial contamination. |
| Inconsistent results between experiments. | 1. Variation in cell passage number. 2. Inconsistent incubation times. 3. Instability of this compound in solution. | 1. Use cells within a consistent and low passage number range. 2. Standardize all incubation times precisely. 3. Prepare fresh dilutions of this compound from a frozen stock for each experiment. |
| Precipitation of this compound in culture medium. | 1. Poor solubility of this compound at the working concentration. 2. High final concentration of the solvent (e.g., DMSO). | 1. Ensure the final concentration of this compound does not exceed its solubility limit in the culture medium. 2. Keep the final DMSO concentration below 0.5%, and ideally below 0.1%. |
Data Presentation
Table 1: Summary of this compound In Vitro Activity and Observed Cytotoxicity
| Parameter | Value | Cell Line(s) | Source |
| LSD1 IC50 (cell-free) | 20 nM | N/A | [1] |
| HSV IE Gene Expression IC50 | ~3 µM | HFF | [1] |
| HSV IE Gene Expression IC50 | ~10 µM | HeLa | [1] |
| Observed Cytotoxicity | No significant toxicity | HeLa, HFF | [1] |
| Observed Cytotoxicity | Growth effects observed | hiPSCs |
Table 2: Comparative Cytotoxicity of Tranylcypromine-Based LSD1 Inhibitors
| Compound | Cytotoxicity IC50 (µM) | Cell Line(s) | Source |
| This compound | > 50 (qualitative) | HeLa, HFF | [1] |
| Compound 12u | 14.3 - 22.8 | MGC-803, KYSE450, HCT-116 | [6] |
| GSK-690 | > 10 (qualitative) | THP-1, MV4-11 | [7] |
| S2116 | 1.1 - 6.8 | T-ALL cell lines | [8] |
| S2157 | 1.1 - 6.8 | T-ALL cell lines | [8] |
Note: The cytotoxicity of LSD1 inhibitors can vary significantly between different chemical scaffolds and cell lines.
Experimental Protocols
MTT Cell Viability Assay
This protocol is a colorimetric assay for assessing cell metabolic activity.
Materials:
-
Cells of interest
-
96-well cell culture plates
-
This compound
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
Plate reader capable of measuring absorbance at 570 nm
Procedure:
-
Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Treat cells with a serial dilution of this compound (and a vehicle control, e.g., DMSO) and incubate for the desired time period (e.g., 24, 48, or 72 hours).
-
Following incubation, add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C.
-
After the incubation with MTT, add 100 µL of solubilization solution to each well.
-
Mix thoroughly to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a plate reader.
-
Calculate cell viability as a percentage of the vehicle-treated control cells.
LDH Release Cytotoxicity Assay
This assay quantifies lactate dehydrogenase (LDH) released from damaged cells into the culture medium.
Materials:
-
Cells of interest
-
96-well cell culture plates
-
This compound
-
LDH assay kit (commercially available)
-
Lysis buffer (provided in the kit)
-
Plate reader capable of measuring absorbance at the wavelength specified in the kit protocol (e.g., 490 nm).
Procedure:
-
Seed cells in a 96-well plate and allow them to adhere overnight.
-
Treat cells with a serial dilution of this compound and a vehicle control. Include wells for spontaneous LDH release (untreated cells) and maximum LDH release (cells treated with lysis buffer).
-
Incubate for the desired time period.
-
After incubation, carefully transfer a portion of the cell culture supernatant to a new 96-well plate.
-
Add the LDH reaction mixture from the kit to each well containing the supernatant.
-
Incubate at room temperature for the time specified in the kit protocol (usually 15-30 minutes), protected from light.
-
Add the stop solution provided in the kit.
-
Measure the absorbance at the recommended wavelength.
-
Calculate cytotoxicity as a percentage of the maximum LDH release control.
Mandatory Visualizations
Caption: Signaling pathway of this compound action and potential cytotoxicity.
Caption: General experimental workflow for assessing this compound cytotoxicity.
Caption: Logical troubleshooting flow for unexpected this compound cytotoxicity.
References
- 1. selleckchem.com [selleckchem.com]
- 2. The novel LSD1 inhibitor ZY0511 suppresses diffuse large B-cell lymphoma proliferation by inducing apoptosis and autophagy - PMC [pmc.ncbi.nlm.nih.gov]
- 3. ashpublications.org [ashpublications.org]
- 4. The Histone Lysine-specific Demethylase 1 Inhibitor, SP2509 Exerts Cytotoxic Effects against Renal Cancer Cells through Downregulation of Bcl-2 and Mcl-1 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Discovery of novel tranylcypromine-based derivatives as LSD1 inhibitors for gastric cancer treatment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. LSD1 inhibitors for cancer treatment: Focus on multi-target agents and compounds in clinical trials - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
identifying and minimizing OG-L002 off-target effects
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on identifying and minimizing off-target effects of the LSD1 inhibitor, OG-L002.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary target?
This compound is a potent and specific inhibitor of Lysine-Specific Demethylase 1 (LSD1), also known as KDM1A.[1][2][3] LSD1 is a flavin-dependent monoamine oxidase that removes methyl groups from histone H3 at lysine 4 (H3K4) and lysine 9 (H3K9), playing a crucial role in the regulation of gene expression.[4]
Q2: What are the known off-targets of this compound?
This compound exhibits selectivity for LSD1 over the related monoamine oxidases, MAO-A and MAO-B.[1][3] However, a comprehensive off-target profile for this compound across the entire human proteome is not publicly available. Researchers should be aware that like many small molecule inhibitors, this compound could have unintended binding partners. Irreversible LSD1 inhibitors, in particular, have a higher potential for off-target effects.[5]
Q3: What are the potential consequences of off-target effects?
Off-target binding can lead to a variety of unintended biological consequences, including misleading experimental results, cellular toxicity, and unexpected phenotypes.[6] Identifying and minimizing these effects is critical for accurate data interpretation and the development of safe and effective therapeutics.
Q4: How can I determine if my experimental observations are due to off-target effects of this compound?
To ascertain if your results are due to off-target effects, it is recommended to:
-
Perform a dose-response analysis: On-target effects should typically correlate with the known IC50 of this compound for LSD1.
-
Conduct rescue experiments: If possible, overexpressing a resistant form of LSD1 or a downstream effector could rescue the phenotype, indicating an on-target effect.
-
Utilize orthogonal approaches: Techniques like siRNA/shRNA knockdown of LSD1 should phenocopy the effects of this compound if the inhibitor is acting on-target.
Troubleshooting Guides
Issue 1: Unexpected or Inconsistent Cellular Phenotypes
Possible Cause: Off-target effects of this compound.
Troubleshooting Steps:
-
Confirm On-Target Engagement:
-
Verify inhibition of LSD1 activity directly in your cellular model. This can be done by measuring the levels of H3K4me2 or H3K9me2, which are expected to increase upon LSD1 inhibition.[7]
-
-
Assess Cell Viability:
-
Perform a cytotoxicity assay to ensure the observed phenotype is not a result of general cellular toxicity.[1]
-
-
Employ Off-Target Identification Methods:
-
Consider performing unbiased screening methods to identify potential off-target proteins. (See Experimental Protocols section).
-
Issue 2: Discrepancy Between In Vitro and In Vivo Results
Possible Cause: Differences in metabolism, bioavailability, or off-target engagement in a complex biological system.
Troubleshooting Steps:
-
Pharmacokinetic/Pharmacodynamic (PK/PD) Analysis:
-
Measure the concentration of this compound in the target tissue to ensure it is within the effective range for LSD1 inhibition.
-
-
In Vivo Target Engagement:
-
If feasible, assess LSD1 target engagement in tissue samples from your animal model by measuring histone methylation marks.
-
-
Consider Metabolite Activity:
-
Investigate whether metabolites of this compound could have their own biological activities, including off-target effects.
-
Quantitative Data Summary
Table 1: In Vitro Potency and Selectivity of this compound
| Target | IC50 | Fold Selectivity (vs. LSD1) | Reference(s) |
| LSD1 | 20 nM | - | [1][3] |
| MAO-A | 1.38 µM | 69-fold | [1] |
| MAO-B | 0.72 µM | 36-fold | [1] |
Experimental Protocols
Protocol 1: General Workflow for Identifying Off-Target Effects
This protocol outlines a general strategy for identifying potential off-target interactions of this compound.
1. Computational Prediction (In Silico):
- Utilize computational tools and databases to predict potential off-targets based on the chemical structure of this compound. These methods often rely on chemical similarity and machine learning algorithms.[8][9][10]
2. Biochemical Screening (In Vitro):
- Kinase Profiling: Screen this compound against a panel of kinases to identify any off-target kinase inhibition.
- Proteome Microarrays: Incubate a labeled version of this compound with a proteome microarray to identify binding partners.[11]
3. Cell-Based Assays:
- Thermal Proteome Profiling (TPP): Treat cells with this compound and measure changes in protein thermal stability across the proteome. Ligand binding can alter a protein's melting curve.
- Affinity Purification-Mass Spectrometry (AP-MS): Immobilize this compound on a solid support and use it to pull down interacting proteins from cell lysates for identification by mass spectrometry.[12][13]
4. Validation:
- Validate putative off-targets identified in the screening phases using orthogonal assays such as:
- Direct binding assays (e.g., Surface Plasmon Resonance - SPR).
- Enzymatic assays for the identified off-target.
- Cellular assays using knockdown or overexpression of the potential off-target.
Visualizations
Caption: LSD1 signaling pathway and its inhibition by this compound.
Caption: Experimental workflow for identifying off-target effects.
References
- 1. selleckchem.com [selleckchem.com]
- 2. apexbt.com [apexbt.com]
- 3. caymanchem.com [caymanchem.com]
- 4. Pharmacological Inhibition of LSD1 for Cancer Treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 5. LSD1 inhibitors for cancer treatment: Focus on multi-target agents and compounds in clinical trials - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Off-Target Profiling - Creative Biolabs [creative-biolabs.com]
- 7. Investigating the Epigenetic Therapeutic Potential of Natural Compounds in Cancer [mdpi.com]
- 8. mdpi.com [mdpi.com]
- 9. Novel Computational Approach to Predict Off-Target Interactions for Small Molecules - PMC [pmc.ncbi.nlm.nih.gov]
- 10. In silico off-target profiling for enhanced drug safety assessment - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Off-Target Effects Analysis | Creative Diagnostics [creative-diagnostics.com]
- 12. pnas.org [pnas.org]
- 13. Target identification of small molecules: an overview of the current applications in drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
addressing inconsistent results in OG-L002 experiments
This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals working with OG-L002. Our goal is to help you address inconsistent results and optimize your experimental outcomes.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound?
A1: this compound is a potent and specific inhibitor of Lysine-Specific Demethylase 1 (LSD1), also known as KDM1A.[1][2][3][4] LSD1 is a flavin-dependent monoamine oxidase that removes methyl groups from histone H3 at lysine 4 (H3K4) and lysine 9 (H3K9), leading to transcriptional repression.[3] By inhibiting LSD1, this compound can alter gene expression, which has been shown to block herpes simplex virus (HSV) lytic replication and reactivation from latency.[2][3]
Q2: What are the recommended solvent and storage conditions for this compound?
A2: For in vitro experiments, this compound is soluble in DMSO at concentrations of 45 mg/mL (199.74 mM) or greater than 10 mM.[1][2] It is also soluble in ethanol at 19 mg/mL.[1] The compound is insoluble in water.[1] For long-term storage, the powder form should be kept at -20°C for up to 3 years.[1] Stock solutions in DMSO can be stored at -80°C for one year and at -20°C for one month.[1] It is advisable to aliquot stock solutions to avoid repeated freeze-thaw cycles.[1] For in vivo formulations, specific protocols involving PEG300, Tween-80, and ddH2O should be followed, and the mixed solution should be used immediately.[1]
Q3: What are the typical IC50 values for this compound?
A3: The half-maximal inhibitory concentration (IC50) of this compound can vary depending on the assay system. In cell-free assays, the IC50 for LSD1 is approximately 20 nM.[1][3][4] In cell-based assays for Herpes Simplex Virus (HSV) immediate early gene expression, the IC50 is around 3 µM in HFF cells and 10 µM in HeLa cells.[2]
Q4: Does this compound have off-target effects?
A4: this compound exhibits selectivity for LSD1 over other monoamine oxidases. The IC50 values for MAO-A and MAO-B are 1.38 µM and 0.72 µM, respectively, which are significantly higher than for LSD1.[3] This indicates a 69-fold and 36-fold selectivity for LSD1 over MAO-A and MAO-B, respectively.[1][4] However, as with any small molecule inhibitor, off-target effects are possible, especially at higher concentrations.[5]
Troubleshooting Guide for Inconsistent Results
Inconsistent results in this compound experiments can arise from various factors, including reagent handling, experimental setup, and data analysis. This guide provides a systematic approach to identifying and resolving common issues.
Issue 1: High Variability in IC50 Values Between Experiments
High variability in IC50 values is a common challenge. The following steps can help identify the source of this inconsistency.
Potential Causes and Solutions
| Potential Cause | Troubleshooting Steps |
| Compound Instability | - Prepare fresh stock solutions of this compound in high-quality, anhydrous DMSO.[1] - Aliquot stock solutions to minimize freeze-thaw cycles.[1] - For working solutions, prepare them fresh for each experiment. |
| Inaccurate Pipetting | - Calibrate pipettes regularly. - Use a master mix for dispensing reagents to minimize well-to-well variation.[6] - Ensure proper mixing of solutions. |
| Cell Culture Conditions | - Maintain consistent cell passage numbers and confluency. - Regularly test for mycoplasma contamination. - Ensure consistent incubation times and conditions (temperature, CO2). |
| Reagent Quality | - Use reagents from the same batch for a set of comparative experiments.[6] - Check the expiration dates of all reagents. |
Troubleshooting Workflow
References
Technical Support Center: Improving the Specificity of OG-L002 in Complex Biological Systems
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on utilizing OG-L002, a potent lysine-specific demethylase 1 (LSD1) inhibitor. Here you will find troubleshooting advice, frequently asked questions (FAQs), detailed experimental protocols, and comparative data to enhance the specificity and success of your experiments in complex biological systems.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
This compound is a potent and specific small molecule inhibitor of Lysine-Specific Demethylase 1 (LSD1), a flavin-dependent monoamine oxidase that removes methyl groups from mono- and di-methylated lysine 4 of histone H3 (H3K4me1/2).[1] By inhibiting LSD1's demethylase activity, this compound leads to an increase in these repressive histone marks, which can epigenetically silence gene expression, such as that of viral immediate-early genes.[1]
Q2: What is the reported potency and selectivity of this compound?
In cell-free assays, this compound exhibits a half-maximal inhibitory concentration (IC50) of 20 nM for LSD1.[2][3][4] It demonstrates significant selectivity over the related monoamine oxidases, with 36-fold selectivity over MAO-B and 69-fold selectivity over MAO-A.[2][3][5]
Q3: What are the known off-targets for this compound?
The primary known off-targets for this compound are monoamine oxidase A (MAO-A) and monoamine oxidase B (MAO-B).[3][4][6] While this compound is significantly more potent against LSD1, at higher concentrations, inhibition of MAO-A and MAO-B may occur. A comprehensive, unbiased screen of the off-target profile of this compound against a broad panel of kinases (kinome scan) is not publicly available. Researchers should consider performing such a screen to fully characterize its specificity in their experimental context.
Q4: How should I prepare and store this compound stock solutions?
This compound is soluble in DMSO.[3] For long-term storage, it is recommended to store the solid compound at -20°C and stock solutions in DMSO at -80°C to prevent degradation. Avoid repeated freeze-thaw cycles.
Q5: What are typical working concentrations for this compound in cell-based assays?
The effective concentration of this compound can vary depending on the cell type and the specific assay. In HeLa and HFF cells, this compound has been shown to inhibit viral gene expression with IC50 values of approximately 10 µM and 3 µM, respectively.[1][4] However, it is crucial to perform a dose-response experiment to determine the optimal concentration for your specific biological system.
Troubleshooting Guide
This guide addresses common issues encountered when using this compound in complex biological systems.
| Problem | Possible Cause(s) | Recommended Solution(s) |
| High background or off-target effects | - Concentration too high: Using this compound at concentrations significantly above its IC50 can lead to inhibition of MAO-A, MAO-B, and potentially other unknown off-targets. - Cell line sensitivity: Different cell lines may have varying expression levels of LSD1 and off-target proteins. | - Perform a dose-response curve: Determine the minimal effective concentration that elicits the desired on-target effect. - Include proper controls: Use a structurally related but inactive compound as a negative control. If available, use a different, structurally distinct LSD1 inhibitor to confirm that the observed phenotype is due to LSD1 inhibition. - Perform washout experiments: If the effect is reversible, it is more likely to be an on-target effect. - Characterize off-targets: If significant off-target effects are suspected, consider performing a kinome scan or a similar broad-spectrum screening to identify them. |
| Low or no observable effect | - Insufficient concentration or incubation time: The compound may not be reaching its target at a sufficient concentration or for a long enough duration. - Poor cell permeability: The compound may not be efficiently crossing the cell membrane. - Compound degradation: Improper storage or handling may have led to the degradation of this compound. - Low LSD1 expression or activity in the cell line: The target may not be present or active in the chosen experimental system. | - Optimize concentration and time: Perform a time-course and dose-response experiment. - Verify cell permeability: While not extensively reported for this compound, issues with permeability can be a factor for some chemical probes. Consider using cell lines with known good permeability or consult literature for similar compounds. - Ensure proper handling: Use freshly prepared stock solutions and store them correctly. - Confirm LSD1 expression: Check the expression level of LSD1 in your cell line by Western blot or qPCR. |
| Inconsistent results between experiments | - Variability in cell culture: Differences in cell passage number, confluency, or overall health can affect the response to treatment. - Inconsistent compound preparation: Errors in diluting the stock solution can lead to variability. - Assay variability: Technical variations in the experimental procedure can introduce inconsistencies. | - Standardize cell culture practices: Use cells within a defined passage number range and ensure consistent plating densities. - Prepare fresh dilutions: Make fresh dilutions of this compound from a reliable stock solution for each experiment. - Include technical replicates: Run multiple replicates within each experiment to assess variability. - Use positive and negative controls: Consistently include controls to monitor assay performance. |
| Cytotoxicity observed at effective concentrations | - On-target toxicity: Inhibition of LSD1 can be toxic to some cell lines, particularly those dependent on its activity for survival. - Off-target toxicity: At higher concentrations, this compound may induce toxicity through off-target effects. | - Perform a cytotoxicity assay: Use an MTT or similar assay to determine the cytotoxic concentration range of this compound in your cell line. - Separate toxicity from the desired effect: Try to find a concentration window where the desired biological effect is observed without significant cell death. - Use a rescue experiment: If possible, overexpress a resistant form of LSD1 to see if it rescues the cytotoxic phenotype, confirming on-target toxicity. |
Data Presentation
Table 1: In Vitro Potency and Selectivity of this compound
| Target | IC50 (nM) | Selectivity vs. LSD1 |
| LSD1 | 20[2][3][4] | 1x |
| MAO-A | 1380[3][4] | 69x |
| MAO-B | 720[3][4] | 36x |
Table 2: Comparative IC50 Values of Selected LSD1 Inhibitors
| Compound | LSD1 IC50 (µM) | MAO-A IC50 (µM) | MAO-B IC50 (µM) | Reference |
| This compound | 0.02 | 1.38 | 0.72 | [4][6] |
| Tranylcypromine (TCP) | ~1.0 (mM) | - | - | [4] |
| ORY-1001 (Iadademstat) | 0.018 | >100 | >100 | [7] |
| GSK2879552 | - | - | - | [8] |
| S2101 | >20 (in T-ALL cells) | - | - | [1] |
| NCL1 | 2.5 | 230 | 500 | [7] |
| MC3340 | 0.09 | - | - | [9] |
Note: IC50 values can vary depending on the assay conditions. This table is for comparative purposes.
Experimental Protocols
Protocol 1: Determining the Cytotoxicity of this compound using MTT Assay
This protocol outlines the steps to assess the effect of this compound on cell viability.
Materials:
-
Cells of interest
-
Complete cell culture medium
-
This compound
-
DMSO (for stock solution)
-
96-well plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 N HCl in 10% SDS)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Compound Treatment: Prepare serial dilutions of this compound in complete culture medium. Remove the old medium from the wells and add the medium containing different concentrations of this compound. Include a vehicle control (DMSO) and a no-treatment control.
-
Incubation: Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours) at 37°C in a humidified incubator with 5% CO2.
-
MTT Addition: After incubation, add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, allowing the formation of formazan crystals.
-
Solubilization: Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate cell viability as a percentage of the vehicle-treated control.
Protocol 2: Chromatin Immunoprecipitation (ChIP) to Assess Target Engagement
This protocol describes how to perform a ChIP assay to determine if this compound treatment affects the binding of specific proteins (e.g., histones with specific modifications) to target DNA regions.
Materials:
-
Cells treated with this compound or vehicle
-
Formaldehyde (for cross-linking)
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Glycine (to quench cross-linking)
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Lysis buffer
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Sonication buffer
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ChIP dilution buffer
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Antibody specific to the target of interest (e.g., anti-H3K4me2)
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Protein A/G magnetic beads
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Wash buffers (low salt, high salt, LiCl)
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Elution buffer
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Proteinase K
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Phenol:chloroform:isoamyl alcohol
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Ethanol
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Primers for qPCR analysis of target and control DNA regions
Procedure:
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Cross-linking: Treat cells with 1% formaldehyde for 10 minutes at room temperature to cross-link proteins to DNA. Quench the reaction with glycine.
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Cell Lysis and Chromatin Shearing: Lyse the cells and shear the chromatin to an average size of 200-1000 bp using sonication.
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Immunoprecipitation: Incubate the sheared chromatin with an antibody specific to the target protein overnight at 4°C.
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Immune Complex Capture: Add protein A/G magnetic beads to capture the antibody-protein-DNA complexes.
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Washes: Wash the beads sequentially with low salt, high salt, and LiCl wash buffers to remove non-specific binding.
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Elution and Reverse Cross-linking: Elute the immune complexes from the beads and reverse the cross-linking by heating at 65°C.
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DNA Purification: Treat with RNase A and Proteinase K, then purify the DNA using phenol:chloroform extraction and ethanol precipitation.
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qPCR Analysis: Quantify the amount of immunoprecipitated DNA at specific target and control gene loci using quantitative PCR (qPCR).
Mandatory Visualizations
Caption: LSD1 signaling pathway and the inhibitory action of this compound.
Caption: General experimental workflow for studying the effects of this compound.
References
- 1. researchgate.net [researchgate.net]
- 2. Building diagrams using graphviz | Chad’s Blog [chadbaldwin.net]
- 3. selleckchem.com [selleckchem.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. A guide to picking the most selective kinase inhibitor tool compounds for pharmacological validation of drug targets - PMC [pmc.ncbi.nlm.nih.gov]
- 6. immune-system-research.com [immune-system-research.com]
- 7. LSD1 inhibitors for cancer treatment: Focus on multi-target agents and compounds in clinical trials - PMC [pmc.ncbi.nlm.nih.gov]
- 8. oncotarget.com [oncotarget.com]
- 9. lornajane.net [lornajane.net]
assessing the long-term stability of OG-L002 in solution
This technical support center provides researchers, scientists, and drug development professionals with guidance on assessing the long-term stability of OG-L002 in solution. The following information is intended to help troubleshoot common issues and answer frequently asked questions encountered during experimental workflows.
Frequently Asked Questions (FAQs)
Q1: What are the recommended storage conditions for this compound stock solutions?
A1: For optimal stability, it is recommended to aliquot this compound stock solutions to avoid repeated freeze-thaw cycles.[1] Based on available data, the following storage conditions are suggested:
| Storage Condition | Duration | Solvent |
| -80°C | 1 year | DMSO |
| -20°C | 1 month | DMSO |
Note: One supplier advises against long-term storage of this compound in solution and recommends using it shortly after preparation.[2] For aqueous-based working solutions, immediate use is recommended for best results.[1]
Q2: My this compound solution has precipitated. What should I do?
A2: this compound has limited solubility in aqueous solutions.[2] If you observe precipitation, gentle warming of the tube at 37°C for 10 minutes and/or sonication in an ultrasonic bath may help redissolve the compound.[2] For future experiments, ensure that the final concentration in your aqueous buffer does not exceed its solubility limit. The use of co-solvents such as PEG300 and surfactants like Tween-80 can help maintain solubility in aqueous preparations, but these solutions should be used immediately.[1]
Q3: What analytical methods are suitable for assessing the stability of this compound?
A3: A stability-indicating analytical method is crucial for accurately determining the purity and degradation of this compound over time. High-Performance Liquid Chromatography (HPLC) is a widely used and effective technique.[3][4]
| Analytical Technique | Purpose |
| Reversed-Phase HPLC (RP-HPLC) with UV detection | To separate this compound from its potential degradation products and quantify its purity.[4] |
| Liquid Chromatography-Mass Spectrometry (LC-MS) | To identify the molecular weights of degradation products, aiding in their structural elucidation.[3][4] |
| Nuclear Magnetic Resonance (NMR) Spectroscopy | To obtain detailed structural information about degradation products and monitor changes in the molecular structure of this compound.[3] |
Q4: Are there any known degradation pathways for this compound?
A4: While specific degradation pathways for this compound have not been detailed in the provided search results, related compounds containing similar functional groups may undergo oxidation and hydrolysis.[5] Forced degradation studies under stress conditions (e.g., acid, base, oxidation, light, heat) can help elucidate the potential degradation pathways of this compound.[3]
Troubleshooting Guides
Issue: Inconsistent results in cell-based assays using stored this compound solutions.
-
Possible Cause: Degradation of this compound in solution, leading to a decrease in its effective concentration and inhibitory activity.
-
Troubleshooting Steps:
-
Prepare Fresh Solutions: Always prepare fresh working solutions of this compound from a recently prepared DMSO stock before each experiment. Avoid using old stock solutions, especially if they have been stored at -20°C for over a month.[1]
-
Verify Stock Solution Integrity: If you suspect your DMSO stock has degraded, perform an analytical check using HPLC to assess its purity.
-
Optimize Storage: Ensure your stock solutions are stored at -80°C for long-term use and have not undergone multiple freeze-thaw cycles.[1]
-
Issue: Observing unknown peaks in HPLC analysis of this compound solution.
-
Possible Cause: These peaks may correspond to degradation products of this compound.
-
Troubleshooting Steps:
-
Characterize Unknown Peaks: Use LC-MS to determine the mass-to-charge ratio of the unknown peaks and deduce their molecular weights. This is a critical step in identifying potential degradation products.[3]
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Conduct Forced Degradation Studies: Subject a fresh solution of this compound to stress conditions (e.g., acidic, basic, oxidative, photolytic, and thermal stress) to intentionally induce degradation. Analyze these stressed samples by HPLC and compare the resulting chromatograms to your stored sample. This can help confirm if the unknown peaks are indeed degradation products and provide insight into the degradation pathway.[3]
-
Experimental Protocols
Protocol: Long-Term Stability Assessment of this compound in DMSO
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Preparation of Stock Solution: Prepare a concentrated stock solution of this compound in anhydrous DMSO.
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Aliquoting and Storage: Aliquot the stock solution into multiple single-use vials to avoid freeze-thaw cycles.
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Storage Conditions: Store the aliquots under the desired long-term (-80°C) and accelerated (-20°C) conditions.[1] Include a set of samples stored at 4°C as a stress condition.
-
Time Points: Designate specific time points for analysis (e.g., 0, 1, 3, 6, and 12 months).
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Sample Analysis: At each time point, retrieve one aliquot from each storage condition. Analyze the purity of this compound using a validated stability-indicating RP-HPLC method with UV detection.[4][6]
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Data Analysis: Quantify the peak area of this compound and any degradation products. Calculate the percentage of this compound remaining at each time point relative to the initial time point (T=0).
Visualizations
Caption: Experimental workflow for assessing the long-term stability of this compound.
Caption: Inhibition of LSD1 by this compound leading to gene repression.
References
- 1. selleckchem.com [selleckchem.com]
- 2. apexbt.com [apexbt.com]
- 3. Analytical Techniques In Stability Testing | Separation Science [sepscience.com]
- 4. chromatographyonline.com [chromatographyonline.com]
- 5. Comparative Analysis of Small Molecules and Histone Substrate Analogs as LSD1 Lysine Demethylase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. How to Conduct Stability Studies for Small Molecule Drugs – StabilityStudies.in [stabilitystudies.in]
Technical Support Center: OG-L002 in Clinical Research Models
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the use of OG-L002, a potent and selective inhibitor of Lysine-Specific Demethylase 1 (LSD1/KDM1A). Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and key quantitative data to facilitate your research and help overcome the limitations of this compound in various clinical research models.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
A1: this compound is a potent and specific small molecule inhibitor of Lysine-Specific Demethylase 1 (LSD1), also known as KDM1A.[1] Its mechanism of action is the inhibition of the demethylase activity of LSD1, which leads to an increase in the methylation of histone H3 at lysine 4 (H3K4) and lysine 9 (H3K9). This alteration in histone methylation results in the epigenetic silencing of target genes. In the context of viral infections such as Herpes Simplex Virus (HSV), this compound treatment increases the levels of repressive chromatin on viral immediate-early (IE) gene promoters, thereby inhibiting viral replication.[1]
Q2: What are the main research applications for this compound?
A2: this compound is primarily used in preclinical research in the fields of oncology and virology. Its ability to inhibit LSD1, which is often overexpressed in various cancers, makes it a tool for studying cancer cell proliferation, differentiation, and survival. In virology, it is extensively studied for its capacity to suppress the lytic replication and reactivation from latency of viruses like HSV.[1]
Q3: Is this compound selective for LSD1?
A3: this compound exhibits high selectivity for LSD1. However, it also shows some inhibitory activity against monoamine oxidase A (MAO-A) and monoamine oxidase B (MAO-B), albeit at higher concentrations.[2] Researchers should consider potential off-target effects mediated by MAO inhibition in their experimental design and data interpretation.
Q4: What is the solubility and stability of this compound?
A4: this compound is soluble in DMSO.[1] For in vivo studies, specific formulations are required. It is recommended to prepare fresh solutions and avoid long-term storage of diluted solutions.
Q5: Has this compound been tested in clinical trials?
A5: While several LSD1 inhibitors are currently in clinical trials for various cancers, the specific clinical trial status of this compound is not prominently documented in publicly available information.
Troubleshooting Guide
In Vitro Experiments
| Problem | Possible Cause | Suggested Solution |
| Low or no inhibitory activity observed. | 1. Incorrect concentration: The effective concentration of this compound can vary significantly between cell lines. 2. Compound degradation: Improper storage or handling of this compound can lead to its degradation. 3. Cell line resistance: Some cell lines may have intrinsic or acquired resistance to LSD1 inhibitors. | 1. Perform a dose-response experiment to determine the optimal IC50 for your specific cell line. 2. Ensure that this compound is stored as a stock solution in DMSO at -20°C or -80°C and prepare fresh dilutions for each experiment. 3. Consider using a different cell line or investigating potential resistance mechanisms. |
| High cytotoxicity observed at expected effective concentrations. | 1. Off-target effects: At higher concentrations, this compound can inhibit MAO-A and MAO-B, which may contribute to cytotoxicity. 2. Cell line sensitivity: Certain cell lines may be more sensitive to the cytotoxic effects of this compound. | 1. Use the lowest effective concentration of this compound as determined by your dose-response curve. 2. Perform a cytotoxicity assay to determine the toxic concentration range for your cell line. |
| Precipitation of this compound in cell culture media. | Poor solubility: this compound has limited solubility in aqueous solutions. | 1. Ensure the final DMSO concentration in your cell culture media is low (typically <0.5%) to maintain solubility. 2. Prepare fresh dilutions of this compound from a high-concentration DMSO stock just before use. |
In Vivo Experiments
| Problem | Possible Cause | Suggested Solution |
| Lack of efficacy in animal models. | 1. Poor bioavailability: The formulation and route of administration can significantly impact the bioavailability of this compound. 2. Insufficient dosage: The administered dose may not be sufficient to achieve a therapeutic concentration in the target tissue. 3. Rapid metabolism: The compound may be rapidly metabolized and cleared in the animal model. | 1. Use a well-defined and validated formulation for in vivo administration. Intraperitoneal (i.p.) injection has been used in some studies.[1] 2. Conduct a dose-escalation study to determine the optimal and maximum tolerated dose (MTD) in your animal model. 3. While specific pharmacokinetic data for this compound is limited, consider this possibility when designing your dosing regimen. |
| Toxicity observed in animals. | High dosage: The administered dose may be above the MTD. | 1. Perform a toxicity study to determine the MTD of this compound in your specific animal model and strain. 2. Monitor animals closely for any signs of toxicity and adjust the dosage accordingly. |
| Variability in experimental results. | Inconsistent formulation or administration: Improper preparation or administration of the compound can lead to variable exposure. | 1. Ensure the formulation is homogenous and administered consistently for all animals in the study. |
Quantitative Data Summary
Table 1: In Vitro Inhibitory Activity of this compound
| Target | Assay Type | IC50 | Reference |
| LSD1 | Cell-free demethylase assay | 20 nM | [1] |
| MAO-A | 1.38 µM | [2] | |
| MAO-B | 0.72 µM | [2] | |
| HSV IE Gene Expression (HeLa cells) | Cell-based assay | ~10 µM | [1] |
| HSV IE Gene Expression (HFF cells) | Cell-based assay | ~3 µM | [1] |
Table 2: In Vivo Efficacy of this compound in a Mouse Model of HSV Infection
| Animal Model | Dosage | Administration | Outcome | Reference |
| BALB/c mice infected with HSV-2 | 6 - 40 mg/kg/day | Intraperitoneal | Dose-dependent repression of primary HSV infection | [1] |
| Mouse ganglion explant model | Not specified | Not specified | Repression of HSV reactivation from latency | [1] |
Detailed Experimental Protocols
LSD1 Demethylase Activity Assay (In Vitro)
This protocol is adapted from commercially available kits and published research.[1]
Principle: The demethylase activity of LSD1 produces hydrogen peroxide (H₂O₂), which can be detected using a fluorogenic substrate like Amplex Red in the presence of horseradish peroxidase (HRP).
Materials:
-
Recombinant human LSD1 protein
-
Dimethylated H3K4 peptide substrate
-
This compound
-
Amplex Red
-
Horseradish peroxidase (HRP)
-
Assay buffer (e.g., 50 mM Tris-HCl, pH 7.5)
-
96-well black microplate
-
Fluorometric plate reader
Procedure:
-
Prepare a reaction mixture containing assay buffer, HRP, and Amplex Red.
-
Add varying concentrations of this compound or vehicle control (DMSO) to the wells of the 96-well plate.
-
Add the recombinant LSD1 protein to the wells.
-
Initiate the reaction by adding the dimethylated H3K4 peptide substrate.
-
Incubate the plate at 37°C for a specified time (e.g., 60 minutes), protected from light.
-
Measure the fluorescence at the appropriate excitation and emission wavelengths (e.g., 530 nm excitation, 590 nm emission).
-
Calculate the percent inhibition for each concentration of this compound and determine the IC50 value.
Cytotoxicity Assay (MTT or similar)
Principle: This assay measures the metabolic activity of cells, which is proportional to the number of viable cells.
Materials:
-
Cells of interest (e.g., HeLa, HFF)
-
Complete cell culture medium
-
This compound
-
MTT reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide)
-
Solubilization buffer (e.g., DMSO or a detergent-based solution)
-
96-well clear microplate
-
Spectrophotometric plate reader
Procedure:
-
Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Treat the cells with a range of concentrations of this compound or vehicle control (DMSO) for a specified duration (e.g., 24, 48, or 72 hours).
-
Add MTT reagent to each well and incubate for 2-4 hours at 37°C, allowing viable cells to convert MTT to formazan crystals.
-
Remove the medium and add the solubilization buffer to dissolve the formazan crystals.
-
Measure the absorbance at a wavelength of 570 nm.
-
Calculate the percentage of cell viability relative to the vehicle-treated control cells and determine the IC50 value.
Visualizations
Signaling Pathway of LSD1 Inhibition by this compound
Caption: Mechanism of this compound action on LSD1-mediated histone demethylation.
Experimental Workflow for Evaluating this compound Efficacy
Caption: A typical experimental workflow for preclinical evaluation of this compound.
References
Validation & Comparative
A Comparative Guide to LSD1 Inhibitors in Cancer Research: OG-L002 vs. S2101
For Researchers, Scientists, and Drug Development Professionals
The epigenetic enzyme Lysine-specific demethylase 1 (LSD1) has emerged as a critical therapeutic target in oncology due to its frequent overexpression in a variety of cancers, where it plays a pivotal role in tumor initiation and progression.[1] This guide provides a detailed, objective comparison of two prominent LSD1 inhibitors, OG-L002 and S2101, to aid researchers in selecting the appropriate tool for their cancer research applications.
At a Glance: Key Performance Indicators
To facilitate a rapid comparison of this compound and S2101, the following table summarizes their key biochemical and cellular performance metrics based on available experimental data.
| Parameter | This compound | S2101 | Reference(s) |
| Target | Lysine-specific demethylase 1 (LSD1) | Lysine-specific demethylase 1 (LSD1) | [2][3] |
| Potency (IC50, cell-free) | 20 nM | 0.99 µM | [2] |
| Inhibitory Constant (Ki) | Not explicitly reported | 0.61 µM | [3] |
| Selectivity | 36-fold over MAO-B, 69-fold over MAO-A | Selective over MAO-A (Ki = 110 µM) and MAO-B (Ki = 17 µM) | [2] |
| Cellular Activity (IC50) | ~10 µM (HeLa), ~3 µM (HFF) | Not explicitly reported for cancer cell lines, but significant viability reduction in SKOV3 cells at 100-200 µM | [2][3] |
Mechanism of Action and Signaling Pathways
Both this compound and S2101 exert their anticancer effects by inhibiting the demethylase activity of LSD1. LSD1 primarily removes methyl groups from mono- and di-methylated histone H3 at lysine 4 (H3K4) and lysine 9 (H3K9), leading to transcriptional repression or activation, respectively.[4] By inhibiting LSD1, these compounds can alter the epigenetic landscape of cancer cells, leading to the reactivation of tumor suppressor genes and the repression of oncogenes.
This compound's mechanism is characterized by its potent and specific inhibition of LSD1, which leads to an increase in repressive chromatin marks on gene promoters.[2] While much of the detailed mechanistic work has been in the context of viral infections, its role as a highly selective LSD1 inhibitor is directly applicable to cancer research.[1]
S2101 has been shown to induce autophagy in ovarian cancer cells through the inhibition of the AKT/mTOR signaling pathway.[3] This induction of autophagy, coupled with an increase in apoptosis, contributes to its cancer cell-killing effects.
Below are diagrams illustrating the signaling pathways associated with LSD1 inhibition by these compounds.
Comparative Experimental Data
A direct comparison of this compound and S2101 in the same cancer cell lines under identical conditions is limited in the current literature. However, one study investigated both compounds in the context of glioblastoma stem cells, finding that they only affected cell proliferation at high concentrations (>40 µM), suggesting these may not be ideal for this specific cancer model.[5]
The following tables summarize the available quantitative data on the anti-cancer and cellular effects of each compound from independent studies.
This compound: Cellular Effects
| Cell Line | Assay | Endpoint | Result | Reference(s) |
| HeLa | Cytotoxicity | 12 hours | No significant toxicity at 50 µM | [2] |
| HFF | Cytotoxicity | 12 hours | No significant toxicity at 50 µM | [2] |
| HeLa | Viral Gene Expression | - | IC50 of ~10 µM for HSV IE gene expression | [2] |
| HFF | Viral Gene Expression | - | IC50 of ~3 µM for HSV IE gene expression | [2] |
S2101: Anti-Cancer Effects in SKOV3 Ovarian Cancer Cells
| Concentration | Time Point | Cell Viability (% of control) | Reference(s) |
| 50 µM | 24 hours | 98.27% | [3] |
| 100 µM | 24 hours | 88.61% | [3] |
| 150 µM | 24 hours | 79.17% | [3] |
| 200 µM | 24 hours | 27.17% | [3] |
| 50 µM | 48 hours | 94.83% | [3] |
| 100 µM | 48 hours | 58.23% | [3] |
| 150 µM | 48 hours | 14.24% | [3] |
| 200 µM | 48 hours | 12.36% | [3] |
Experimental Protocols
Detailed methodologies are crucial for reproducing and building upon existing research. Below are summaries of the experimental protocols used in the cited studies.
This compound: LSD1 Demethylation and Cytotoxicity Assays[2]
LSD1 Demethylation Assay (Cell-free)
-
Reaction Mixture: Human recombinant LSD1 protein is incubated with a dimethylated H3K4 peptide substrate.
-
Inhibitor Addition: Various concentrations of this compound are added to the reaction mixture.
-
Detection: The demethylase activity is quantified by measuring the production of H2O2 using the Amplex Red peroxide/peroxidase-coupled assay kit.
-
Data Analysis: The half-maximal inhibitory concentration (IC50) is calculated from the dose-response curve.
Cytotoxicity Assay (Cell-based)
-
Cell Culture: HeLa or HFF cells are seeded in appropriate culture vessels.
-
Treatment: Cells are treated with varying concentrations of this compound or a positive control (saponin) for 12 hours.
-
Viability Assessment: Cytotoxicity is determined using a manufacturer-recommended assay (e.g., MTT or similar).
-
Data Normalization: Results are expressed as a ratio to the DMSO-treated control.
S2101: Cell Viability, Apoptosis, and Autophagy Assays in SKOV3 Cells[3]
Cell Viability Assay
-
Cell Seeding: SKOV3 cells are seeded in 96-well plates.
-
Treatment: Cells are treated with S2101 at concentrations ranging from 0 to 200 µM for 24 or 48 hours.
-
Viability Measurement: Cell viability is assessed using the Cell Counting Kit-8 (CCK-8) assay.
-
Data Analysis: Absorbance is measured, and cell viability is expressed as a percentage of the untreated control.
Apoptosis Assay
-
Treatment: SKOV3 cells are treated with 100 µM S2101 for 48 hours.
-
Staining: Cells are stained with Annexin V-FITC and Propidium Iodide (PI).
-
Flow Cytometry: The percentage of apoptotic cells (early and late) is quantified by flow cytometry.
Autophagy Assay
-
Transfection: SKOV3 cells are transfected with a GFP-LC3 plasmid.
-
Treatment: Transfected cells are treated with 100 µM S2101.
-
Microscopy: The formation of GFP-LC3 puncta (indicative of autophagosomes) is observed and quantified using fluorescence microscopy.
-
Western Blot: The conversion of LC3-I to LC3-II is analyzed by Western blotting to confirm autophagy induction.
Conclusion
Both this compound and S2101 are valuable tools for investigating the role of LSD1 in cancer. This compound stands out for its high potency in cell-free assays, making it an excellent choice for biochemical and structural studies. S2101, while less potent in cell-free assays, has demonstrated clear anti-cancer effects in a cellular context, with a defined mechanism involving the AKT/mTOR pathway in ovarian cancer cells.
The choice between these two inhibitors will depend on the specific research question and experimental system. For researchers focused on the direct enzymatic inhibition of LSD1 and its immediate downstream epigenetic consequences, the high potency of this compound is advantageous. For those investigating the broader cellular effects of LSD1 inhibition, including signaling pathway modulation and cell fate decisions like autophagy and apoptosis, S2101 provides a well-characterized option.
Further head-to-head studies in a panel of cancer cell lines are warranted to provide a more definitive comparative assessment of their anti-cancer efficacy. Researchers are encouraged to consider the specific context of their cancer model when selecting an LSD1 inhibitor and to perform dose-response studies to determine the optimal concentration for their experiments.
References
- 1. immune-system-research.com [immune-system-research.com]
- 2. selleckchem.com [selleckchem.com]
- 3. Lysine-Specific Demethylase 1 (LSD1) Inhibitor S2101 Induces Autophagy via the AKT/mTOR Pathway in SKOV3 Ovarian Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Pharmacological Inhibition of LSD1 for Cancer Treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 5. oncotarget.com [oncotarget.com]
Comparative Analysis of OG-L002 and Other HSV Replication Inhibitors: A Guide for Researchers
Herpes Simplex Virus (HSV) infections remain a significant global health concern. While nucleoside analogs like Acyclovir have been the cornerstone of treatment for decades, the emergence of drug-resistant strains necessitates the development of novel therapeutics targeting different stages of the viral life cycle. This guide provides a comparative analysis of OG-L002, a promising epigenetic inhibitor, against other key HSV replication inhibitors, supported by experimental data to inform research and drug development professionals.
This compound: An Epigenetic Approach to HSV Inhibition
This compound is a potent and specific inhibitor of Lysine-specific demethylase 1 (LSD1/KDM1A), a host enzyme that plays a critical role in the initiation of HSV lytic replication.[1][2][3] During the initial stages of infection, HSV recruits host cell LSD1 to the viral genome to remove repressive histone methylation marks (e.g., H3K9me2). This epigenetic modification is essential for the transcription of viral Immediate Early (IE) genes, which are the first set of genes expressed and are required to activate the lytic replication cascade.[2][4]
By inhibiting LSD1, this compound prevents the removal of these repressive marks, leading to an accumulation of repressive chromatin on viral IE gene promoters.[2][3] This epigenetic silencing blocks IE gene expression, effectively halting the viral replication cycle before it can fully initiate.[2][5] This mechanism is distinct from traditional antiviral drugs that target viral enzymes like DNA polymerase.
Comparative Performance of HSV Replication Inhibitors
The efficacy of this compound has been evaluated against other compounds, including the standard-of-care Acyclovir and other inhibitors targeting LSD1 or different viral processes.
Quantitative Data Summary
The following tables summarize the quantitative data for this compound and other relevant HSV replication inhibitors.
Table 1: Inhibitor Properties and Potency
| Inhibitor | Target | Mechanism of Action | IC50 (Enzyme Assay) | Selectivity |
| This compound | Host LSD1/KDM1A | Prevents demethylation of repressive H3K9me2 on viral promoters. | 20 nM[1][3][5] | 36-fold over MAO-B, 69-fold over MAO-A[1] |
| Acyclovir | Viral DNA Polymerase | Chain termination during viral DNA replication. | N/A (requires phosphorylation) | Acts only in virus-infected cells due to reliance on viral Thymidine Kinase (TK)[6] |
| Tranylcypromine (TCP) | Host LSD1, MAO-A/B | Non-specific inhibitor of LSD1 and Monoamine Oxidases. | ~1 mM (for HSV IE gene inhibition)[7] | Low |
| ML324 | Host JMJD2 Demethylases | Prevents demethylation of repressive histone marks. | N/A | Specific for JMJD2 family[8] |
Table 2: Comparative In Vitro Efficacy Against Herpesviruses
| Inhibitor | Virus | Cell Line | Assay | Result |
| This compound | HSV-1 | HeLa | IE Gene Expression | IC50: ~10 µM[3][7] |
| HSV-1 | HFF | IE Gene Expression | IC50: ~3 µM[3][7] | |
| HSV-1 | HeLa / HFF | Viral Yield | ~100-fold reduction[3][9] | |
| CyHV-3 | KF-1 | Viral Replication | 96% inhibition at 20 µM; 98% at 50 µM[8] | |
| Acyclovir | CyHV-3 | KF-1 | Viral Replication | ~94% inhibition at 50 µM[8] |
| ML324 | CyHV-3 | KF-1 | Viral Replication | Complete block at 20-50 µM[8] |
Table 3: Comparative In Vivo Efficacy in Mouse Models
| Inhibitor | Model | Dosage | Key Finding |
| This compound | HSV Primary Infection | 20 mg/kg/day | More significant reduction in viral load at day 3 post-infection compared to ACV; comparable at days 5 and 10.[2] |
| Acyclovir | HSV Primary Infection | 100 mg/kg/day | Standard control; effective at reducing viral load at later time points.[2] |
| This compound | HSV Latency | N/A | Suppresses HSV reactivation from latency in a ganglion explant model.[2][10] |
Signaling Pathways and Experimental Workflows
Visualizing the complex biological processes and experimental designs is crucial for understanding the action and evaluation of these inhibitors.
Caption: HSV recruits host LSD1 to enable transcription. This compound blocks this process.
Caption: Workflow for evaluating HSV inhibitor efficacy and cytotoxicity in vitro.
Caption: In vivo workflow for assessing inhibitor impact on HSV primary infection.
Detailed Experimental Protocols
LSD1 Demethylase Activity Assay
This cell-free assay quantifies the enzymatic activity of LSD1 and its inhibition by compounds like this compound.
-
Principle: The demethylation of a dimethylated H3K4 peptide substrate by LSD1 produces hydrogen peroxide (H2O2) as a byproduct. The H2O2 is then measured using a fluorometric method.[1][3]
-
Protocol:
-
Recombinant human LSD1 protein is incubated with a dimethylated H3K4 peptide substrate.
-
Test compounds (e.g., this compound) are added at various concentrations. Tranylcypromine can be used as a control inhibitor.[9]
-
The reaction is coupled with the Amplex Red peroxide/peroxidase assay kit. In the presence of peroxidase, Amplex Red reacts with H2O2 to produce the highly fluorescent resorufin.[1][9]
-
Fluorescence is measured to determine the rate of H2O2 production, which is proportional to LSD1 demethylase activity.
-
Reactions are performed in triplicate. The IC50 value (the concentration of inhibitor required to reduce enzyme activity by 50%) is calculated by plotting activity against inhibitor concentration.[1][9]
-
Cell-Based HSV Inhibition Assays
These assays measure the effect of an inhibitor on viral gene expression and the production of infectious virus particles in a cell culture system.
-
Cell Lines: Human foreskin fibroblasts (HFF) or HeLa cells are commonly used.[2][3]
-
Protocol for IE Gene Expression (qRT-PCR):
-
Cells are seeded in culture plates and allowed to adhere.
-
Cells are pre-treated with various concentrations of the inhibitor (e.g., this compound) or a vehicle control (DMSO) for approximately 4 hours.[2]
-
Cells are then infected with HSV-1 at a specified multiplicity of infection (MOI), for example, 0.1 PFU/cell.[2]
-
At a short time post-infection (e.g., 2 hours), total cellular RNA is extracted.[2]
-
Quantitative reverse transcription PCR (qRT-PCR) is performed to measure the mRNA levels of specific viral IE genes (e.g., ICP4, ICP27) and cellular control genes (e.g., GAPDH).
-
The relative expression of viral genes is normalized to the control genes and compared between treated and untreated cells.[2]
-
-
Protocol for Viral Yield Reduction:
-
The experiment is set up as described above (steps 1-3).
-
At 24 hours post-infection, the cells and supernatant are harvested.[2]
-
The samples undergo freeze-thaw cycles to release virions.
-
The total amount of infectious virus is quantified using a plaque assay on a permissive cell line (e.g., Vero cells). The reduction in viral titer is calculated relative to the vehicle control.
-
In Vivo HSV Primary Infection Mouse Model
This model assesses the efficacy of an inhibitor in a living organism.
-
Animal Model: 4-week-old female BALB/c mice are typically used.[2]
-
Protocol:
-
Mice are divided into groups: vehicle control, test compound (e.g., this compound), and positive control (e.g., Acyclovir).
-
Mice are pre-treated with the vehicle or this compound via intraperitoneal injection for a set period (e.g., 7 days) before infection. The Acyclovir control group typically begins treatment 1 day post-infection.[2]
-
Mice are infected intranasally with a lethal (LD90) or sub-lethal (LD50) dose of HSV-2.[2]
-
Daily drug treatments are continued for 8-10 days post-infection.
-
At specified time points (e.g., days 3, 5, and 10 post-infection), trigeminal ganglia (where HSV establishes latency) are harvested.[2]
-
Total DNA is extracted from the ganglia, and the number of viral genomes is quantified by qPCR to determine the viral load.[2]
-
Conclusion
This compound represents a novel class of HSV inhibitors that act via an epigenetic mechanism, targeting a host factor essential for the initiation of viral lytic replication. Comparative data demonstrates its high potency and specificity for LSD1. In vitro, it effectively blocks the expression of viral immediate-early genes and reduces the production of progeny virus.[3] Notably, in vivo studies suggest that this compound can be more effective than Acyclovir at early stages of infection and is also capable of suppressing viral reactivation from latency.[2] This distinct mechanism of action, focused on epigenetic control of the viral genome, holds significant potential for overcoming resistance to traditional DNA polymerase inhibitors and could be effective against other herpesviruses that utilize a similar mechanism for replication.[4] Further research into LSD1 inhibitors and other epigenetic modulators is a promising frontier in the development of next-generation antiviral therapies.
References
- 1. selleckchem.com [selleckchem.com]
- 2. A Novel Selective LSD1/KDM1A Inhibitor Epigenetically Blocks Herpes Simplex Virus Lytic Replication and Reactivation from Latency - PMC [pmc.ncbi.nlm.nih.gov]
- 3. glpbio.com [glpbio.com]
- 4. Inhibition of LSD1 reduces herpesvirus infection, shedding, and recurrence by promoting epigenetic suppression of viral genomes - PMC [pmc.ncbi.nlm.nih.gov]
- 5. This compound | Histone Demethylases | Tocris Bioscience [tocris.com]
- 6. mdpi.com [mdpi.com]
- 7. immune-system-research.com [immune-system-research.com]
- 8. mdpi.com [mdpi.com]
- 9. apexbt.com [apexbt.com]
- 10. caymanchem.com [caymanchem.com]
Evaluating the Therapeutic Potential of OG-L002 Against Other Epigenetic Drugs: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
Epigenetic modifications are at the forefront of cancer research, with a variety of drugs targeting these pathways now available or in clinical development. This guide provides a comparative analysis of OG-L002, a potent Lysine-Specific Demethylase 1 (LSD1) inhibitor, against other major classes of epigenetic drugs, including Histone Deacetylase (HDAC) inhibitors, DNA Methyltransferase (DNMT) inhibitors, Bromodomain and Extra-Terminal motif (BET) inhibitors, and Enhancer of Zeste Homolog 2 (EZH2) inhibitors. This comparison is based on available preclinical data to objectively evaluate their therapeutic potential.
Mechanism of Action and Signaling Pathways
Epigenetic drugs modulate gene expression without altering the DNA sequence itself. Each class of drugs targets a distinct component of the epigenetic machinery, leading to different downstream effects on cancer cells.
This compound (LSD1 Inhibitor): this compound is a potent and specific inhibitor of LSD1, an enzyme that demethylates histone H3 at lysine 4 (H3K4) and lysine 9 (H3K9).[1][2] Inhibition of LSD1 by this compound leads to an increase in H3K4 and H3K9 methylation, which can reactivate silenced tumor suppressor genes and inhibit the expression of oncogenes.[3] The signaling pathways affected by LSD1 inhibition are diverse and can include the PI3K/AKT/mTOR and Notch pathways.[4][5]
HDAC Inhibitors (e.g., Vorinostat): HDAC inhibitors increase histone acetylation, leading to a more open chromatin structure and the activation of gene transcription, including tumor suppressor genes like p21.[6][7][8] This can induce cell cycle arrest, differentiation, and apoptosis.[6]
DNMT Inhibitors (e.g., Azacitidine): DNMT inhibitors prevent DNA methylation, a key mechanism for gene silencing. By inhibiting DNMTs, these drugs can lead to the re-expression of silenced tumor suppressor genes.[9][10][11][12]
BET Inhibitors (e.g., JQ1): BET inhibitors target BET proteins, which are "readers" of histone acetylation. By displacing BET proteins from chromatin, these inhibitors disrupt the transcription of key oncogenes, most notably MYC.[13][14][15][16]
EZH2 Inhibitors (e.g., Tazemetostat): EZH2 is the catalytic subunit of the Polycomb Repressive Complex 2 (PRC2), which mediates gene silencing by trimethylating histone H3 at lysine 27 (H3K27me3). EZH2 inhibitors block this activity, leading to the reactivation of tumor suppressor genes.[17][18][19][20]
Comparative In Vitro Efficacy
The following tables summarize the half-maximal inhibitory concentrations (IC50) of this compound and representative drugs from other epigenetic classes against their primary targets and in various cancer cell lines. It is important to note that these values are compiled from different studies and direct comparative experiments are limited.
Table 1: Target-Based IC50 Values
| Drug Class | Drug | Target | IC50 (nM) |
| LSD1 Inhibitor | This compound | LSD1 | 20 [2] |
| HDAC Inhibitor | Vorinostat | Pan-HDAC | ~50-100 |
| DNMT Inhibitor | Azacitidine | DNMT1 | ~400 |
| BET Inhibitor | JQ1 | BRD4 | ~50-100 |
| EZH2 Inhibitor | Tazemetostat | EZH2 | 2.5 (wild-type) |
Table 2: Cell-Based IC50 Values in Selected Cancer Cell Lines
| Drug | Cell Line | Cancer Type | IC50 (µM) |
| This compound | HeLa | Cervical Cancer | ~10 [2] |
| This compound | HFF | Foreskin Fibroblast | ~3 [2] |
| Vorinostat | A431 | Epidermoid Carcinoma | 2[4] |
| Azacitidine | MV4-11 | Acute Myeloid Leukemia | ~0.5-1 |
| JQ1 | Rh10 | Rhabdomyosarcoma | <1[5] |
| Tazemetostat | OCI-LY19 | Diffuse Large B-cell Lymphoma | ~0.01-0.1[21] |
Comparative In Vivo Efficacy
Preclinical in vivo studies using xenograft models provide valuable insights into the anti-tumor activity of these epigenetic drugs.
Table 3: Summary of In Vivo Efficacy in Xenograft Models
| Drug Class | Drug | Xenograft Model | Efficacy |
| LSD1 Inhibitor | This compound | HSV-infected mice | Dose-dependent repression of primary infection [2] |
| HDAC Inhibitor | Vorinostat | A431 (Epidermoid Carcinoma) | Significant tumor growth arrest at 100 mg/kg[4] |
| DNMT Inhibitor | Azacitidine | IDH1 mutant glioma | Tumor regression and prolonged survival[14][17] |
| BET Inhibitor | JQ1 | Pancreatic Ductal Adenocarcinoma | Tumor growth inhibition of 40-62% at 50 mg/kg[22] |
| EZH2 Inhibitor | Tazemetostat | PBRM1-mutated Chordoma | 100% overall survival and significant tumor growth inhibition[6][9][11] |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of experimental findings. Below are outlines for key assays used in the evaluation of epigenetic drugs.
Experimental Workflow: In Vitro Drug Efficacy Screen
LSD1 Demethylase Activity Assay (Amplex Red)
This assay measures the hydrogen peroxide (H₂O₂) produced during the LSD1-mediated demethylation reaction.
Principle: LSD1 demethylates its substrate, producing H₂O₂ as a byproduct. In the presence of horseradish peroxidase (HRP), the Amplex Red reagent reacts with H₂O₂ to produce the highly fluorescent resorufin, which can be quantified.
Protocol Outline:
-
Reagent Preparation: Prepare LSD1 enzyme, Amplex Red reagent, HRP, and the H3K4me2 peptide substrate in assay buffer.
-
Inhibitor Incubation: Pre-incubate the LSD1 enzyme with varying concentrations of this compound or other test compounds.
-
Reaction Initiation: Add the H3K4me2 substrate to initiate the demethylation reaction.
-
Detection: Add the Amplex Red/HRP working solution.
-
Measurement: Measure the fluorescence intensity at an excitation of ~530 nm and an emission of ~590 nm.[8][13][23]
-
Data Analysis: Calculate the percent inhibition and determine the IC50 value.
Cell Viability (MTT) Assay
The MTT assay is a colorimetric assay for assessing cell metabolic activity.
Principle: NAD(P)H-dependent cellular oxidoreductase enzymes in viable cells reduce the tetrazolium dye MTT to its insoluble formazan, which has a purple color.
Protocol Outline:
-
Cell Seeding: Seed cancer cells in a 96-well plate and allow them to adhere overnight.
-
Drug Treatment: Treat the cells with a range of concentrations of the epigenetic drugs for a specified period (e.g., 72 hours).
-
MTT Addition: Add MTT solution to each well and incubate for 2-4 hours to allow formazan crystal formation.
-
Solubilization: Add a solubilization solution (e.g., DMSO or SDS in HCl) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at ~570 nm using a microplate reader.[10][24][25][26][27]
-
Data Analysis: Calculate the percentage of cell viability relative to untreated controls and determine the IC50 values.
Chromatin Immunoprecipitation (ChIP) Assay
ChIP is used to investigate the interaction of proteins with specific DNA regions in the cell.
Principle: Proteins are cross-linked to DNA, the chromatin is sheared, and an antibody specific to the protein of interest is used to immunoprecipitate the protein-DNA complexes. The associated DNA is then purified and analyzed.
Protocol Outline:
-
Cross-linking: Treat cells with formaldehyde to cross-link proteins to DNA.
-
Chromatin Shearing: Lyse the cells and shear the chromatin into smaller fragments using sonication or enzymatic digestion.
-
Immunoprecipitation: Incubate the sheared chromatin with an antibody specific to the histone mark of interest (e.g., H3K4me2 or H3K9me2).
-
Immune Complex Capture: Add protein A/G beads to capture the antibody-protein-DNA complexes.
-
Washing: Wash the beads to remove non-specifically bound chromatin.
-
Elution and Reverse Cross-linking: Elute the complexes from the beads and reverse the cross-links by heating.
-
DNA Purification: Purify the DNA.
-
Analysis: Analyze the purified DNA by qPCR to quantify the enrichment of specific genomic regions.[16][28][29][30][31]
Conclusion
This compound demonstrates potent and specific inhibition of LSD1, a key epigenetic regulator. While direct comparative studies are limited, the available data suggests that this compound has therapeutic potential comparable to other classes of epigenetic drugs. Each class of epigenetic inhibitor has a distinct mechanism of action, leading to different downstream effects and potential therapeutic applications. The choice of an appropriate epigenetic drug will likely depend on the specific cancer type and its underlying epigenetic landscape. Further head-to-head preclinical and clinical studies are warranted to fully elucidate the comparative efficacy and safety of this compound against other epigenetic therapies.
References
- 1. immune-system-research.com [immune-system-research.com]
- 2. selleckchem.com [selleckchem.com]
- 3. aacrjournals.org [aacrjournals.org]
- 4. Vorinostat, an HDAC Inhibitor Attenuates Epidermoid Squamous Cell Carcinoma Growth by Dampening mTOR Signaling Pathway in a Human Xenograft Murine Model - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The Bromodomain BET inhibitor JQ1 Suppresses Tumor Angiogenesis in Models of Childhood Sarcoma - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Dramatic In Vivo Efficacy of the EZH2-Inhibitor Tazemetostat in PBRM1-Mutated Human Chordoma Xenograft - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. bpsbioscience.com [bpsbioscience.com]
- 9. Dramatic In Vivo Efficacy of the EZH2-Inhibitor Tazemetostat in PBRM1-Mutated Human Chordoma Xenograft - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchhub.com [researchhub.com]
- 11. aacrjournals.org [aacrjournals.org]
- 12. Recent progress in DNA methyltransferase inhibitors as anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. pure.johnshopkins.edu [pure.johnshopkins.edu]
- 15. oncotarget.com [oncotarget.com]
- 16. An optimized two-step chromatin immunoprecipitation protocol to quantify the associations of two separate proteins and their common target DNA - PMC [pmc.ncbi.nlm.nih.gov]
- 17. 5-azacytidine reduces methylation, promotes differentiation and induces tumor regression in a patient-derived IDH1 mutant glioma xenograft - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. The BET Inhibitor JQ1 Augments the Antitumor Efficacy of Gemcitabine in Preclinical Models of Pancreatic Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 19. aacrjournals.org [aacrjournals.org]
- 20. Examples — graphviz 0.21 documentation [graphviz.readthedocs.io]
- 21. aacrjournals.org [aacrjournals.org]
- 22. The BET bromodomain inhibitor JQ1 suppresses growth of pancreatic ductal adenocarcinoma in patient-derived xenograft models - PMC [pmc.ncbi.nlm.nih.gov]
- 23. tools.thermofisher.com [tools.thermofisher.com]
- 24. MTT assay protocol | Abcam [abcam.com]
- 25. MTT Assay Protocol for Cell Viability and Proliferation [merckmillipore.com]
- 26. 4.3. MTT Assay for Cell Viability [bio-protocol.org]
- 27. Cell Viability Assay Protocols - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 28. Protocol: Chromatin immunoprecipitation (ChIP) methodology to investigate histone modifications in two model diatom species - PMC [pmc.ncbi.nlm.nih.gov]
- 29. Chromatin Immunoprecipitation (ChIP) Protocol for Low-abundance Embryonic Samples - PMC [pmc.ncbi.nlm.nih.gov]
- 30. researchgate.net [researchgate.net]
- 31. A Step-by-Step Guide to Successful Chromatin Immunoprecipitation (ChIP) Assays | Thermo Fisher Scientific - US [thermofisher.com]
Cross-Validation of OG-L002's Antiviral Efficacy Across Diverse Cell Lines
A Comparative Guide for Researchers
This guide provides a comprehensive comparison of the antiviral effects of OG-L002, a novel and potent inhibitor of the lysine-specific demethylase 1 (LSD1/KDM1A), across different cell lines. The data presented herein is intended to assist researchers, scientists, and drug development professionals in evaluating the therapeutic potential of this compound against various viral infections. This document summarizes key experimental data, outlines detailed methodologies, and visualizes the underlying mechanism of action.
Quantitative Analysis of Antiviral Activity
The antiviral efficacy of this compound has been demonstrated against several DNA viruses. The following table summarizes the key quantitative data from in vitro studies, providing a comparative overview of its potency in different cell lines.
| Cell Line | Virus | Parameter | This compound Value | Comparator | Comparator Value | Reference |
| HeLa | Herpes Simplex Virus-1 (HSV-1) | IC₅₀ (IE Gene Expression) | ~10 µM | Tranylcypromine (TCP) | ~1 mM | [1] |
| Human Foreskin Fibroblast (HFF) | Herpes Simplex Virus-1 (HSV-1) | IC₅₀ (IE Gene Expression) | ~3 µM | Tranylcypromine (TCP) | Not specified | [1] |
| HeLa | Herpes Simplex Virus-1 (HSV-1) | Viral Yield Reduction | ~100-fold | DMSO Control | No reduction | [1] |
| HFF | Herpes Simplex Virus-1 (HSV-1) | Viral Yield Reduction | ~100-fold | DMSO Control | No reduction | [1] |
| Not Specified | Human Cytomegalovirus (hCMV) | IE Gene Expression | Repressed | Not specified | Not specified | [1][2] |
| Not Specified | Adenovirus Type 5 | E1A Gene Expression | Repressed | Not specified | Not specified | [1][2] |
| KF-1 | Cyprinid herpesvirus 3 (CyHV-3) | Viral Replication Inhibition | 96% at 20 µM, 98% at 50 µM | Acyclovir (ACV) | ~94% at 50 µM | [3] |
Experimental Protocols
The following are generalized protocols for the key experiments cited in this guide, designed to assess the antiviral activity of this compound.
Cell Culture and Maintenance
-
Cell Lines: HeLa (human cervical cancer), HFF (human foreskin fibroblast), and KF-1 (koi fin) cells are commonly used.
-
Culture Medium: Cells are maintained in Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS), penicillin (100 U/mL), and streptomycin (100 µg/mL).
-
Incubation Conditions: Cells are cultured at 37°C in a humidified atmosphere with 5% CO₂.
Antiviral Assay: Immediate-Early (IE) Gene Expression
This assay quantifies the inhibitory effect of this compound on the initial stages of viral gene transcription.
-
Cell Seeding: Plate cells in appropriate culture vessels and allow them to adhere overnight.
-
Compound Pretreatment: Treat the cells with varying concentrations of this compound or control compounds (e.g., DMSO, TCP) for 4 hours prior to infection.[1]
-
Viral Infection: Infect the cells with the virus (e.g., HSV-1) at a specified multiplicity of infection (MOI), typically 0.1 PFU/cell, for 2 hours.[1]
-
RNA Extraction and qRT-PCR: At 2 hours post-infection, harvest the cells and extract total RNA.[1] Perform quantitative reverse transcription PCR (qRT-PCR) to measure the mRNA levels of viral immediate-early genes (e.g., ICP4, ICP27) and a cellular control gene (e.g., S15).[4]
-
Data Analysis: Normalize the viral gene expression to the cellular control gene and express the results as a ratio relative to the DMSO-treated control.[1] The IC₅₀ value is calculated as the concentration of this compound that causes a 50% reduction in IE gene expression.[1]
Viral Yield Reduction Assay
This assay measures the effect of this compound on the production of infectious viral progeny.
-
Pretreatment and Infection: Follow steps 1-3 of the IE Gene Expression Assay.
-
Incubation: After the 2-hour infection period, wash the cells to remove the inoculum and add fresh media containing the respective compounds. Incubate for 24 hours to allow for viral replication.[1]
-
Virus Harvest: Harvest the cells and supernatant. Lyse the cells by freeze-thawing to release intracellular virions.
-
Plaque Assay: Determine the viral titer in the harvested samples by performing a plaque assay on a fresh monolayer of susceptible cells.
-
Data Analysis: Calculate the reduction in viral yield as the fold-difference in plaque-forming units (PFU) per milliliter between this compound-treated and control-treated cells.[1]
Cytotoxicity Assay
This assay is crucial to ensure that the observed antiviral effects are not due to compound-induced cell death.
-
Cell Treatment: Treat uninfected cells with a range of concentrations of this compound for a duration equivalent to the antiviral assays (e.g., 12 or 24 hours).[2]
-
Viability Assessment: Measure cell viability using a standard method, such as the MTT assay or a commercial cytotoxicity kit that measures the release of lactate dehydrogenase (LDH).[2]
-
Data Analysis: Express the results as the percentage of viable cells compared to the DMSO-treated control. No significant toxicity was reported for this compound at concentrations up to 50 µM in HeLa and HFF cells.[1]
Visualizing the Mechanism and Workflow
The following diagrams, generated using the DOT language, illustrate the proposed mechanism of action for this compound and a typical experimental workflow.
Caption: A generalized workflow for assessing the antiviral activity of this compound.
Caption: The proposed mechanism of action for this compound's antiviral effects.
Discussion and Alternative Compounds
This compound exerts its antiviral effects by inhibiting the cellular enzyme LSD1, which is crucial for the initiation of lytic replication for several DNA viruses.[1] By blocking LSD1, this compound promotes the accumulation of repressive histone marks (H3K9 methylation) on the viral immediate-early gene promoters.[1] This epigenetic modification leads to the suppression of viral gene expression and a subsequent reduction in viral replication.[1]
In comparative studies, this compound has shown superior or comparable efficacy to other antiviral agents. For instance, in a mouse model of HSV infection, this compound was more effective than the standard anti-herpesvirus drug acyclovir (ACV) at early stages of infection and demonstrated comparable activity at later time points.[1] Another LSD1 inhibitor, ML324 , has also been shown to suppress HSV-1 lytic infection and reactivation.[3][4] Additionally, the parent class of compounds, monoamine oxidase inhibitors (MAOIs) like tranylcypromine (TCP) , show some anti-herpetic activity, but this compound is significantly more potent and specific for LSD1.[1]
Conclusion
The available data strongly support the potent antiviral activity of this compound against herpesviruses and other DNA viruses in a variety of cell lines. Its mechanism of action, targeting a host epigenetic factor, represents a promising strategy for antiviral drug development. Further cross-validation in a broader range of cell lines and against a wider spectrum of viruses is warranted to fully elucidate the therapeutic potential of this compound.
References
A Head-to-Head Comparison of LSD1 Inhibitors: In Vivo Efficacy of OG-L002 vs. RN-1
For researchers, scientists, and drug development professionals, this guide provides a comprehensive comparison of the in vivo efficacy of two prominent Lysine-Specific Demethylase 1 (LSD1) inhibitors, OG-L002 and RN-1. This analysis is based on available preclinical data, focusing on their therapeutic potential in Sickle Cell Disease (SCD) and Herpes Simplex Virus (HSV) infection.
Both this compound and RN-1 are potent inhibitors of LSD1, an enzyme that plays a crucial role in epigenetic regulation by removing methyl groups from histone H3 on lysines 4 and 9 (H3K4 and H3K9).[1][2] Inhibition of LSD1 has emerged as a promising therapeutic strategy for various diseases, including cancers, genetic disorders like SCD, and viral infections.[3][4][5] This guide synthesizes the current in vivo evidence for this compound and RN-1 to facilitate informed decisions in research and development.
Data Presentation: In Vivo Efficacy in Sickle Cell Disease
Table 1: Comparison of In Vivo Efficacy of this compound and RN-1 in SCD Mouse Models
| Parameter | This compound | RN-1 | Vehicle Control (DMSO) |
| F-cells (%) | 6%[6][7] | Not explicitly quantified in the same manner, but significant increases in HbF-positive cells were observed[3][8] | ~2.5%[6][7] |
| γ-globin mRNA Fold Induction | 4.4-fold[6][7] | Comparable to decitabine, a potent inducer[3][9] | Baseline[6][7] |
| Fetal Hemoglobin (HbF) % | 0.37%[6][7] | Significantly increased[3][8] | 0.2%[6][7] |
| Reticulocytes (%) | 22%[6] | Significantly reduced[3] | >50%[6] |
| Mature Erythroid Cells (%) | 54%[6] | Increased frequencies observed[3] | ~24.3%[6] |
| Sickled RBCs | Apparently reduced[6][7] | Significantly reduced[3] | Present[6][7] |
| Splenomegaly | Not reported | Modestly reduced[8] | Present[8] |
| Organ Necrosis | Not reported | Absent in treated mice[3][8] | Present[3][8] |
Note: Data for this compound and RN-1 are compiled from different studies and should be interpreted with caution due to potential variations in experimental conditions.
Experimental Protocols
In Vivo Sickle Cell Disease Mouse Model
-
Animal Model: Townes sickle cell mice (hα/hα::βS/βS), typically 6-8 weeks old, are used as they mimic many of the hematologic and pathophysiologic features of human SCD.[3][7]
-
Drug Administration:
-
Efficacy Evaluation:
-
Flow Cytometry: Whole blood is stained with anti-human HbF antibody to determine the percentage of F-cells.[6][8]
-
qRT-PCR: To quantify γ-globin mRNA expression levels in blood cells.[6][8]
-
Complete Blood Count (CBC): To analyze various hematological parameters including reticulocyte and mature erythrocyte counts.[6]
-
Histology: Wright-Giemsa staining of peripheral blood smears to assess red blood cell morphology and H&E staining of organs like the liver and spleen to evaluate tissue damage.[6][8]
-
In Vivo Herpes Simplex Virus Infection Mouse Model
-
Animal Model: BALB/c female mice are commonly used for HSV-2 infection studies.[10]
-
Drug Administration (this compound): Intraperitoneal administration of this compound at doses ranging from 6 to 40 mg/kg/day.[10]
-
Infection and Evaluation:
Mandatory Visualization
Signaling Pathway Diagrams
Experimental Workflow Diagrams
Conclusion
Both this compound and RN-1 demonstrate significant promise as in vivo inhibitors of LSD1 for the treatment of Sickle Cell Disease. The available data suggests that both compounds can effectively increase fetal hemoglobin levels and ameliorate disease pathology in a preclinical mouse model.[3][6][7] In the context of Herpes Simplex Virus infection, this compound has shown efficacy in reducing viral load and reactivation in vivo.[10][11]
While this guide provides a comparative overview based on existing literature, the lack of direct head-to-head in vivo studies necessitates careful consideration when evaluating the relative potency and efficacy of this compound and RN-1. Future research directly comparing these two inhibitors in the same preclinical models would be invaluable for determining their full therapeutic potential and guiding clinical development. Researchers are encouraged to consult the primary literature for detailed experimental procedures and data.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. pubs.acs.org [pubs.acs.org]
- 3. The LSD1 inhibitor RN-1 induces fetal hemoglobin synthesis and reduces disease pathology in sickle cell mice - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Targeting LSD1 to Induce HbF | Center of Excellence in Sickle Cell Disease [bu.edu]
- 5. Inhibition of the histone demethylase LSD1 blocks α-herpesvirus lytic replication and reactivation from latency - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Inhibition of LSD1 by small molecule inhibitors stimulates fetal hemoglobin synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. RN-1, a potent and selective lysine-specific demethylase 1 inhibitor, increases γ-globin expression, F reticulocytes, and F cells in a sickle cell disease mouse model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. selleckchem.com [selleckchem.com]
- 11. A Novel Selective LSD1/KDM1A Inhibitor Epigenetically Blocks Herpes Simplex Virus Lytic Replication and Reactivation from Latency - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Proper Disposal of OG-L002: A Comprehensive Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals, the proper disposal of chemical reagents is a critical component of laboratory safety and environmental responsibility. This guide provides essential information on the safe handling and disposal of OG-L002, a potent histone demethylase inhibitor. While specific institutional protocols may vary, the following procedures are based on general best practices for hazardous chemical waste management and should be adapted in accordance with your institution's Environmental Health and Safety (EHS) guidelines and the product's Safety Data Sheet (SDS).
Understanding the Hazard Profile of this compound
Before handling or disposing of any chemical, it is imperative to consult its Safety Data Sheet (SDS). The SDS for this compound, available from the supplier, provides comprehensive information on its physical and chemical properties, potential hazards, and necessary safety precautions.
Key Information to Extract from the this compound SDS:
-
Section 2: Hazard(s) Identification: This section will detail the specific health and environmental hazards associated with this compound.
-
Section 7: Handling and Storage: This will provide guidance on safe handling practices to minimize exposure.
-
Section 8: Exposure Controls/Personal Protection: This section specifies the necessary Personal Protective Equipment (PPE) required when handling the substance.
-
Section 13: Disposal Considerations: This is the most critical section for disposal procedures and will indicate if the chemical is considered hazardous waste and provide guidance on appropriate disposal methods.
While a specific SDS for this compound is not publicly available, based on its chemical structure (a biphenyl derivative) and its biological activity as a potent enzyme inhibitor, it should be treated as a hazardous chemical.
Quantitative Data Summary
The following table summarizes key information for this compound, compiled from available scientific literature. This data is essential for a proper risk assessment prior to handling and disposal.
| Property | Value | Source |
| Chemical Name | 4'-((1R,2S)-2-aminocyclopropyl)biphenyl-3-ol | Tocris Bioscience |
| Molecular Formula | C₁₅H₁₅NO | Tocris Bioscience |
| Molecular Weight | 225.29 g/mol | Tocris Bioscience |
| Appearance | Solid | General Chemical Information |
| Biological Activity | Potent LSD1 inhibitor (IC₅₀ = 20 nM) | Scientific Literature |
| Solubility | Soluble in DMSO | General Laboratory Information |
| Storage Temperature | -20°C | Tocris Bioscience |
Experimental Protocol for the Disposal of this compound
The following protocol outlines the recommended step-by-step procedure for the disposal of this compound. Always perform these steps in a designated chemical fume hood while wearing appropriate PPE.
Materials:
-
Chemical-resistant gloves (nitrile or neoprene)
-
Safety goggles or face shield
-
Laboratory coat
-
Appropriate, labeled hazardous waste container (provided by your institution's EHS department)
-
Chemical spill kit
Procedure:
-
Consult the SDS and Institutional Protocols: Before beginning, review the this compound Safety Data Sheet and your institution's specific chemical waste disposal guidelines.
-
Prepare the Waste Container: Obtain a designated hazardous waste container from your EHS department. Ensure the container is properly labeled with "Hazardous Waste," the chemical name "this compound," and the date.
-
Handling Unused or Expired this compound (Solid):
-
If the original container is intact and properly sealed, it can be placed directly into the designated hazardous waste container.
-
If transferring the solid waste, use a clean, dedicated spatula and funnel to avoid cross-contamination.
-
-
Handling this compound Solutions (e.g., in DMSO):
-
Do not dispose of this compound solutions down the drain.
-
Carefully pour the solution into the labeled hazardous waste container.
-
Rinse the original container with a small amount of a suitable solvent (e.g., the solvent used to prepare the solution) and add the rinsate to the hazardous waste container to ensure all residual chemical is collected.
-
-
Decontamination of Labware:
-
All labware that has come into contact with this compound (e.g., vials, pipette tips, spatulas) must be decontaminated or disposed of as hazardous waste.
-
For decontamination, rinse the labware three times with a suitable solvent. The first two rinses should be collected as hazardous waste and added to the waste container. The third rinse may be disposed of according to your institutional guidelines for non-hazardous chemical waste, provided the initial concentration was low.
-
Alternatively, disposable labware can be placed in a sealed, labeled bag and disposed of as solid hazardous waste.
-
-
Final Container Sealing and Storage:
-
Securely close the hazardous waste container.
-
Store the container in a designated satellite accumulation area until it is collected by your institution's EHS personnel.
-
-
Documentation: Complete any required waste disposal forms as per your institutional policy.
Disposal Workflow Diagram
The following diagram illustrates the decision-making process and procedural flow for the proper disposal of this compound.
Caption: Workflow for the safe disposal of this compound in a laboratory setting.
By adhering to these procedures and consulting the specific Safety Data Sheet, researchers can ensure the safe and compliant disposal of this compound, thereby protecting themselves, their colleagues, and the environment.
Essential Safety and Logistical Information for Handling OG-L002
Emergency Contact Information:
| Contact | Phone Number |
| Emergency Services | 911 (or local equivalent) |
| Institutional Safety Office | [Insert specific number here] |
| Principal Investigator | [Insert specific number here] |
Chemical Identification and Properties
| Property | Value |
| Chemical Name | 4'-((1R,2S)-2-aminocyclopropyl)biphenyl-3-ol |
| Molecular Formula | C15H15NO |
| Molecular Weight | 225.29 g/mol |
| CAS Number | 1357302-64-7 |
| Known Function | Potent and specific LSD1 inhibitor |
| Storage Temperature | -20°C |
Personal Protective Equipment (PPE)
A risk assessment should be conducted before handling OG-L002 to ensure that the selected PPE is appropriate for the planned procedures.
| PPE Category | Minimum Requirement | Recommended for Higher Risk Operations |
| Hand Protection | Double-gloving with nitrile gloves.[1] | Chemical-resistant gloves (e.g., butyl rubber or neoprene) over nitrile gloves, especially when handling concentrated solutions.[2] |
| Eye and Face Protection | Safety glasses with side shields.[1] | Chemical splash goggles and a face shield, particularly when there is a risk of splashes or aerosols.[3][4] |
| Body Protection | A fully buttoned, long-sleeved laboratory coat.[3] | A chemical-resistant apron over the lab coat. |
| Respiratory Protection | Not generally required when handling small quantities in a well-ventilated area or a chemical fume hood. | A NIOSH-approved respirator may be necessary if there is a risk of aerosolization or if working outside of a fume hood.[3][5] |
| Footwear | Closed-toe shoes.[3] | Chemical-resistant shoe covers may be considered in areas with a high risk of spills. |
Operational and Disposal Plans
Engineering Controls
-
Ventilation: All work with solid this compound and its solutions should be conducted in a certified chemical fume hood to minimize inhalation exposure.
-
Designated Area: Establish a designated area for handling and storing this compound. This area should be clearly marked with warning signs.
Handling and Storage Procedures
-
Preparation: Before handling, ensure all necessary PPE is donned correctly. Prepare the work area by covering surfaces with absorbent, disposable bench paper.
-
Weighing: If weighing the solid compound, do so in a fume hood on a tared weigh paper or in a container that can be sealed for transport.
-
Dissolving: this compound is often dissolved in dimethyl sulfoxide (DMSO).[2] DMSO can facilitate the absorption of chemicals through the skin; therefore, extreme caution must be exercised when handling DMSO solutions of this compound.[2][6]
-
Storage: Store this compound in a tightly sealed, clearly labeled container at -20°C in the designated storage area.
Spill Management
-
Evacuation: In the event of a large spill, evacuate the immediate area and alert others.
-
Containment: For small spills within a fume hood, contain the spill with an appropriate absorbent material (e.g., chemical absorbent pads or vermiculite).
-
Cleanup: Wearing appropriate PPE, carefully clean up the spill. The waste from the cleanup should be placed in a sealed, labeled hazardous waste container.
-
Decontamination: Decontaminate the spill area with a suitable cleaning agent.
Disposal Plan
All waste contaminated with this compound, including empty containers, used PPE, and spill cleanup materials, must be disposed of as hazardous chemical waste.
-
Waste Collection: Collect all this compound waste in a designated, leak-proof, and clearly labeled hazardous waste container.
-
Labeling: The waste container must be labeled with "Hazardous Waste" and the full chemical name of the contents.
-
Disposal Request: Follow your institution's procedures for hazardous waste pickup and disposal. Do not dispose of this compound down the drain or in the regular trash.[7][8]
Experimental Protocols
Preparation of a 10 mM Stock Solution in DMSO
-
Calculate the required mass: For 1 mL of a 10 mM stock solution, you will need:
-
Mass (g) = 10 mmol/L * 0.001 L * 225.29 g/mol = 0.00225 g or 2.25 mg.
-
-
Weighing: In a chemical fume hood, carefully weigh 2.25 mg of this compound powder.
-
Dissolving: Add the weighed this compound to a sterile microcentrifuge tube or vial. Add 1 mL of high-purity DMSO.
-
Mixing: Vortex the solution until the this compound is completely dissolved. Gentle warming in a 37°C water bath may aid in dissolution.
-
Storage: Store the stock solution at -20°C.
Visualizations
References
- 1. Personal Protective Equipment Requirements for Laboratories – Environmental Health and Safety [ehs.ncsu.edu]
- 2. nbinno.com [nbinno.com]
- 3. Personal Protective Equipment (PPE) in the Laboratory: A Comprehensive Guide | Lab Manager [labmanager.com]
- 4. westlab.com [westlab.com]
- 5. scienceequip.com.au [scienceequip.com.au]
- 6. How to Use DMSO Safely | Best Practices & Common Mistakes [etraorganics.co.uk]
- 7. Hazardous Waste Disposal Guide: Research Safety - Northwestern University [researchsafety.northwestern.edu]
- 8. Hazardous Waste Disposal Guide - Research Areas | Policies [policies.dartmouth.edu]
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Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
